4-(Bromomethyl)-1,2-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447721 | |
| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21852-32-4 | |
| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-1,2-dimethoxybenzene, also known as veratryl bromide or 3,4-dimethoxybenzyl bromide, is a vital organic intermediate in the synthesis of a variety of more complex molecules.[1] Its utility is primarily derived from the presence of a reactive bromomethyl group attached to a dimethoxybenzene core.[1] This structure is a common motif in numerous biologically active compounds, making it a valuable starting material in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established experimental protocols and safety considerations.
Molecular Structure and Identification
The foundational attributes of a chemical compound are its molecular formula and structure. These dictate its reactivity, physical properties, and spectroscopic behavior.
Molecular Formula: C₉H₁₁BrO₂[2]
Molecular Weight: 231.09 g/mol [2][3]
Synonyms: Veratryl bromide, 3,4-Dimethoxybenzyl bromide[1]
CAS Number: 21852-32-4[2][3][4]
References
A Comprehensive Technical Guide to 4-(Bromomethyl)-1,2-dimethoxybenzene (CAS: 21852-32-4)
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of 4-(bromomethyl)-1,2-dimethoxybenzene, a pivotal reagent in modern organic synthesis and pharmaceutical development. Known also by its synonym, 3,4-dimethoxybenzyl bromide, this compound serves as a versatile building block, primarily utilized for the introduction of the 3,4-dimethoxybenzyl group in the synthesis of complex molecules.[1][2] This document provides a senior application scientist's perspective on its properties, synthesis, reactivity, applications, and safe handling.
Core Properties and Specifications
This compound is an organic compound featuring a benzene ring substituted with two methoxy groups and a reactive bromomethyl group.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable tool for synthetic chemists. The presence of the electron-donating methoxy groups influences its reactivity and solubility in organic solvents, while the bromomethyl group provides a key site for nucleophilic substitution reactions.[1]
| Property | Value | Source(s) |
| CAS Number | 21852-32-4 | [1][3][4] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][3][5] |
| Molecular Weight | 231.09 g/mol | [3][5][6] |
| Appearance | Off-white to pale yellow solid or powder | [1][6][7] |
| Melting Point | 56-58 °C | [7] |
| Boiling Point | ~273 °C | [7] |
| Synonyms | 3,4-Dimethoxybenzyl bromide, Veratryl bromide | [1][2][7] |
| Solubility | Soluble in chloroform and other organic solvents | [1][7] |
| Purity | Typically available at 97% purity | [4][8] |
Synthesis and Mechanistic Pathway
The most common and straightforward synthesis of this compound involves the bromination of the commercially available 3,4-dimethoxybenzyl alcohol.[2] This reaction typically employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as the brominating agent.[2]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Laboratory Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
-
Preparation: In a fume hood, dissolve 3,4-dimethoxybenzyl alcohol (1.0 equivalent) in an anhydrous non-polar solvent such as benzene or toluene (approx. 15 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Reaction: Slowly add phosphorus tribromide (0.5 equivalents) to the solution dropwise at room temperature.[2] A mild exotherm may be observed.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice water to quench the excess PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.
Reactivity Profile and Applications
The synthetic utility of this compound stems from the reactivity of the benzylic bromide. This group is an excellent leaving group, making the compound a potent electrophile for Sₙ2 reactions.
Nucleophilic Substitution Reactions
The core application of this reagent is in nucleophilic substitution reactions, where it acts as a 3,4-dimethoxybenzylating agent.[1][2] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 3,4-dimethoxybenzyl group.
Caption: Generalized Sₙ2 reaction mechanism.
Role in Drug Discovery and Development
The 3,4-dimethoxybenzyl group is a common motif in many biologically active compounds and natural products. Consequently, this compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] For instance, it is used in the synthesis of isoquinoline alkaloids and is listed as an impurity of Pinaverium Bromide, indicating its role as a precursor.[1] The dimethoxybenzene core is present in numerous biologically active molecules, making this compound a valuable starting material for medicinal chemists exploring new therapeutic agents.[7]
Analytical Characterization
Confirming the identity and purity of this compound is crucial before its use in synthesis. Standard analytical techniques are employed for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methoxy protons (2 singlets, ~3.9 ppm), aromatic protons (multiplets, ~6.8-7.0 ppm), and the benzylic methylene protons (singlet, ~4.5 ppm). |
| ¹³C NMR | Resonances for methoxy carbons, aromatic carbons, and the benzylic carbon. |
| FTIR | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches. |
| Mass Spec. | Molecular ion peak corresponding to the isotopic pattern of bromine. |
Note: The exact chemical shifts in NMR can vary depending on the solvent used.[9]
Safety, Handling, and Storage
Danger: this compound is a hazardous substance that can cause severe skin burns and eye damage.[4][10] It may also be harmful if swallowed or inhaled.[6][11]
Hazard Information
-
GHS Pictograms: GHS05 (Corrosion)[4]
-
Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[4] Other sources also list H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]
-
Signal Word: Danger[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] An eyewash station and safety shower must be readily available.[12]
-
Personal Protective Equipment:
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[6][11] Keep away from incompatible materials such as strong oxidizing agents.[6][11]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, it is recommended to store in a freezer under -20°C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][11]
Conclusion
This compound is a cornerstone reagent for the introduction of the 3,4-dimethoxybenzyl moiety in organic synthesis. Its well-defined reactivity, coupled with established synthetic routes, makes it an indispensable tool for researchers in drug discovery and materials science. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
- 1. CAS 21852-32-4: this compound [cymitquimica.com]
- 2. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 3. 21852-32-4|this compound| Ambeed [ambeed.com]
- 4. This compound | 21852-32-4 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. Buy this compound | 21852-32-4 [smolecule.com]
- 8. 4-bromomethyl-1,2-dimethoxybenzene 97% | CAS: 21852-32-4 | AChemBlock [achemblock.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Veratryl Bromide: A Comprehensive Technical Guide to Synthesis and Characterization
Introduction
Veratryl bromide, chemically known as 3,4-dimethoxybenzyl bromide, is a pivotal organic intermediate. It serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The 3,4-dimethoxybenzyl group is a common structural motif in a variety of biologically active compounds. This guide offers an in-depth technical examination of the synthesis, underlying reaction mechanisms, and detailed characterization of veratryl bromide, grounded in established scientific principles and field-tested methodologies.
Synthesis of Veratryl Bromide
The most common and efficient route to veratryl bromide is through the bromination of veratryl alcohol. This conversion can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) and N-bromosuccinimide (NBS) being two of the most effective and widely used reagents.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This classical approach is a robust method for converting primary alcohols into their corresponding alkyl bromides. The reaction generally provides high yields and is a staple in organic synthesis.[1][2]
Reaction Mechanism:
The reaction is initiated by the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester, which is a good leaving group. A bromide ion, concurrently generated, then acts as a nucleophile in an Sₙ2 reaction, attacking the benzylic carbon and displacing the leaving group to form the desired veratryl bromide and phosphorous acid as a byproduct.
Caption: Reaction mechanism for the bromination of veratryl alcohol using PBr₃.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser vented to a gas trap, dissolve veratryl alcohol (1 equivalent) in an anhydrous solvent like dichloromethane or diethyl ether.
-
Cooling: Cool the flask to 0 °C using an ice bath to control the initial exothermic reaction.
-
Reagent Addition: Add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the stirred solution over a period of 30 to 60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃. Separate the organic layer and extract the aqueous layer with the same solvent. Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes) or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus tribromide reacts vigorously with water, so anhydrous conditions are essential to prevent the formation of HBr gas and to ensure the desired reaction proceeds efficiently.[2]
-
Cooling and Slow Addition: The reaction is exothermic, and initial cooling along with slow addition of the reagent helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Work-up: Quenching with ice water hydrolyzes excess PBr₃. The sodium bicarbonate wash neutralizes the acidic byproducts (HBr and H₃PO₃), facilitating their removal from the organic product.
Method 2: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)
The Appel reaction is a milder alternative for converting alcohols to alkyl bromides, which is particularly advantageous for substrates that are sensitive to acidic conditions.
Reaction Mechanism:
This reaction begins with the formation of a phosphonium bromide salt from triphenylphosphine and NBS. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an alkoxyphosphonium salt. The bromide ion then displaces triphenylphosphine oxide in an Sₙ2 reaction to yield the final product.
Caption: Reaction mechanism for the Appel bromination of veratryl alcohol.
Experimental Protocol:
-
Setup: Under an inert atmosphere (e.g., nitrogen), charge a dry flask with veratryl alcohol (1 equivalent), triphenylphosphine (1.1 equivalents), and an anhydrous solvent such as THF or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the low temperature.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for another 2-4 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the product from the triphenylphosphine oxide byproduct.
Causality Behind Experimental Choices:
-
Mild Conditions: The Appel reaction avoids the use of strong acids, making it suitable for sensitive substrates.
-
Stoichiometry: A slight excess of the reagents ensures the complete conversion of the starting alcohol.
-
Chromatographic Purification: This is necessary to remove the triphenylphosphine oxide byproduct, which has a polarity that can make separation by other means difficult.
Characterization of Veratryl Bromide
To confirm the identity and purity of the synthesized veratryl bromide, a combination of spectroscopic and physical characterization methods is essential.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | A singlet for the benzylic methylene protons (CH₂Br), two singlets for the methoxy protons (OCH₃), and signals in the aromatic region for the three aromatic protons. |
| ¹³C NMR | Resonances for the benzylic carbon attached to bromine, the two methoxy carbons, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and a C-Br stretching band in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |
Physical Characterization
| Property | Expected Value |
| Appearance | Off-white solid.[3] |
| Melting Point | 56-58 °C.[3][4] A sharp melting point range is indicative of high purity. |
| Solubility | Soluble in solvents like chloroform (CDCl₃).[3] |
Self-Validating System for Protocols:
The successful synthesis is validated by the characterization data. The presence of the benzylic CH₂Br signal in the ¹H NMR, the C-Br stretch in the IR spectrum, the correct isotopic pattern in the mass spectrum, and a sharp melting point consistent with the literature value all serve to confirm the identity and purity of the product.
Safety and Handling
Veratryl bromide is a combustible liquid and causes skin, eye, and respiratory irritation.[5][6][7] It is also a lachrymator (a substance that causes tearing).[7] Therefore, it is crucial to handle this compound in a well-ventilated fume hood.[5][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][8] The reagents used in the synthesis, such as phosphorus tribromide and N-bromosuccinimide, are also hazardous and must be handled with care according to their safety data sheets.
Conclusion
The synthesis of veratryl bromide from veratryl alcohol is a well-established and reliable process. The choice between the PBr₃ and NBS/PPh₃ methods will depend on the specific requirements of the overall synthetic plan, including the sensitivity of the substrate to acidic conditions. Rigorous characterization is essential to ensure the quality of the final product for its intended application in research and development. Adherence to safety protocols is paramount when working with these chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 3. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 4. CAS # 21852-32-4, 3,4-Dimethoxybenzyl bromide, Veratryl bromide, 4-(Bromomethyl)-1,2-dimethoxybenzene - chemBlink [chemblink.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
3,4-Dimethoxybenzyl bromide chemical structure and IUPAC name
An In-Depth Technical Guide to 3,4-Dimethoxybenzyl Bromide: Structure, Synthesis, and Applications in Modern Organic Chemistry
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core characteristics of 3,4-dimethoxybenzyl bromide, a pivotal reagent in synthetic chemistry. Our focus extends beyond mere data presentation to provide field-proven insights into its synthesis, reactivity, and strategic applications, ensuring a blend of theoretical knowledge and practical utility.
Introduction: The Versatility of a Key Synthetic Building Block
3,4-Dimethoxybenzyl bromide, also known as veratryl bromide, is a highly valuable aromatic compound in the synthetic chemist's toolkit. Its structure, featuring a reactive benzylic bromide and an electron-rich dimethoxy-substituted benzene ring, imparts a unique reactivity profile. This makes it an indispensable intermediate for introducing the 3,4-dimethoxybenzyl moiety into complex molecules. Its most prominent role is as a precursor to the 3,4-dimethoxybenzyl (DMPM) protecting group, which is prized for its stability under various conditions and its selective, mild cleavage under oxidative or acidic environments. Furthermore, it is a key starting material in the synthesis of various natural products and pharmaceutical agents, including isoquinoline alkaloids and tetrahydropalmatine.[1][2] This guide will explore the fundamental properties, synthesis protocols, and critical applications of this reagent.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical properties is the foundation of its effective and safe use in any laboratory setting.
IUPAC Name: 4-(Bromomethyl)-1,2-dimethoxybenzene[1]
Synonyms: Veratryl bromide, α-Bromo-3,4-dimethoxytoluene
Chemical Structure: The molecule consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a bromomethyl group at position 1. The electron-donating nature of the methoxy groups significantly influences the reactivity of the benzylic bromide.
Caption: Chemical structure of 3,4-Dimethoxybenzyl bromide.
Table 1: Physicochemical Properties of 3,4-Dimethoxybenzyl Bromide
| Property | Value | Source |
|---|---|---|
| CAS Number | 21852-32-4 | [1][3][4] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][5] |
| Molecular Weight | 231.09 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [4][6] |
| Melting Point | 56-58 °C | [4][5] |
| Solubility | Sparingly soluble in water | [6] |
| SMILES | COC1=C(C=C(C=C1)CBr)OC |[1][7] |
Core Reactivity and Mechanistic Insights
The utility of 3,4-dimethoxybenzyl bromide stems from the reactivity of its benzylic bromine atom.[4] The C-Br bond is polarized, rendering the benzylic carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity is further enhanced by the two methoxy groups on the aromatic ring.
Electronic Effects:
-
Mesomeric Effect: The oxygen atoms of the methoxy groups donate lone-pair electron density into the benzene ring through resonance (+M effect). This increases the electron density of the ring, stabilizing the carbocation intermediate that can form during Sₙ1-type reactions.
-
Inductive Effect: While oxygen is electronegative (-I effect), the mesomeric effect is dominant in this system, leading to overall activation of the ring and stabilization of the benzylic position.
This electronic configuration makes 3,4-dimethoxybenzyl bromide an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols.[4] The high reactivity means that reactions can often be performed under mild conditions.
Synthesis Methodologies: A Comparative Analysis
The synthesis of 3,4-dimethoxybenzyl bromide must be approached with care due to its lachrymatory nature and instability.[3][4] It is often best prepared fresh for immediate use.[3] The most common and reliable method starts from the corresponding alcohol.
Protocol 1: Synthesis from 3,4-Dimethoxybenzyl Alcohol
This is the most direct route, utilizing commercially available 3,4-dimethoxybenzyl alcohol (veratryl alcohol) and a brominating agent like phosphorus tribromide (PBr₃).[3][4]
Causality of Experimental Choices:
-
Anhydrous Conditions: PBr₃ reacts violently with water. The exclusion of moisture is critical to prevent quenching the reagent and to avoid the formation of HBr as a byproduct, which can lead to undesired side reactions.
-
Inert Atmosphere (Nitrogen/Argon): This prevents potential oxidation of the starting material and degradation of the product.
-
Low Temperature: The reaction is exothermic. Adding PBr₃ at a low temperature (e.g., 0 °C) helps to control the reaction rate, minimize side-product formation, and enhance safety.
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Alternative Synthetic Pathway: From Vanillin
A multi-step synthesis starting from the readily available and inexpensive vanillin has also been reported, offering a cost-effective route for large-scale production.[2]
Caption: Multi-step synthesis workflow starting from vanillin.
This route involves methylation of the phenolic hydroxyl group, reduction of the aldehyde to an alcohol, and finally bromination to yield the target compound.[2] While longer, it avoids direct reliance on the price and availability of veratryl alcohol.
Applications in Pharmaceutical and Organic Synthesis
The DMPM Protecting Group
The primary application of 3,4-dimethoxybenzyl bromide is in protecting group chemistry. It reacts with nucleophilic functional groups (primarily alcohols) to form a 3,4-dimethoxybenzyl (DMPM) ether.
Why use the DMPM group?
-
Stability: It is stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments.
-
Orthogonality: It can be cleaved under conditions that leave other protecting groups, such as silyl ethers or standard benzyl groups, intact.
-
Mild Cleavage: Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid) or with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]
References
- 1. 3,4-Dimethoxybenzyl bromide | 21852-32-4 | FD22198 [biosynth.com]
- 2. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 3. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 4. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. PubChemLite - 3,4-dimethoxybenzyl bromide (C9H11BrO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Spectral Analysis of 4-(Bromomethyl)-1,2-dimethoxybenzene
This guide provides a comprehensive analysis of the spectral data for 4-(Bromomethyl)-1,2-dimethoxybenzene, also known as veratryl bromide. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this important chemical intermediate. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data, but also the underlying principles of spectral interpretation and the experimental protocols for data acquisition.
Introduction to this compound
This compound (C₉H₁₁BrO₂) is a substituted aromatic compound with a molecular weight of 231.09 g/mol .[1][2] Its structure features a benzene ring substituted with two methoxy groups and a bromomethyl group, making it a valuable reagent in organic synthesis, particularly for the introduction of the 3,4-dimethoxybenzyl moiety. Accurate characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: The spectrometer is tuned to the ¹H frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase correction and baseline correction are then applied to obtain a clear spectrum.
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.90 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| 4.55 | s | 2H | -CH₂Br |
| 3.88 | s | 3H | -OCH₃ |
| 3.87 | s | 3H | -OCH₃ |
Note: The exact chemical shifts of the aromatic protons can vary slightly and may show more complex splitting patterns depending on the specific solvent and spectrometer frequency.
-
Aromatic Protons (δ ~6.80-6.90): The signals in this region are characteristic of protons attached to a benzene ring. The presence of three distinct signals with splitting patterns (doublet and doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy groups and the electron-withdrawing bromomethyl group influence the precise chemical shifts of these protons.
-
Bromomethyl Protons (δ 4.55): The singlet at approximately 4.55 ppm corresponds to the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The signal is a singlet because there are no adjacent protons to cause splitting.
-
Methoxy Protons (δ 3.87-3.88): The two sharp singlets around 3.87-3.88 ppm, each integrating to three protons, are assigned to the two methoxy groups (-OCH₃). Their chemical shifts are in the typical range for methoxy groups attached to an aromatic ring. The slight difference in their chemical shifts indicates they are in slightly different chemical environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum with a single peak for each unique carbon atom.
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ) ppm | Assignment |
| ~149.5 | Ar-C-O |
| ~149.0 | Ar-C-O |
| ~131.0 | Ar-C-CH₂Br |
| ~121.5 | Ar-CH |
| ~112.0 | Ar-CH |
| ~111.5 | Ar-CH |
| 56.0 | -OCH₃ |
| 55.9 | -OCH₃ |
| 33.5 | -CH₂Br |
-
Aromatic Carbons (δ ~111-150): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring. The two carbons attached to the oxygen atoms of the methoxy groups are the most downfield shifted due to the strong deshielding effect of oxygen. The carbon bearing the bromomethyl group also appears at a relatively downfield position. The remaining three signals correspond to the carbons with attached protons.
-
Methoxy Carbons (δ 55.9, 56.0): The two signals in this region are assigned to the carbon atoms of the two methoxy groups.
-
Bromomethyl Carbon (δ 33.5): The signal at approximately 33.5 ppm corresponds to the carbon of the bromomethyl group. Its upfield position relative to the aromatic carbons is expected for an sp³-hybridized carbon, and its chemical shift is influenced by the attached bromine atom.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: The infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated IR radiation is then detected. Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2800 | C-H stretch | Aromatic and Aliphatic |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1250, ~1030 | C-O stretch | Aryl ether |
| ~1220 | -CH₂- wag | Bromomethyl group |
| ~680 | C-Br stretch | Alkyl bromide |
Interpretation of the IR Spectrum
-
C-H Stretching (3000-2800 cm⁻¹): The absorptions in this region confirm the presence of both aromatic C-H bonds (typically just above 3000 cm⁻¹) and aliphatic C-H bonds from the methoxy and bromomethyl groups (typically just below 3000 cm⁻¹).
-
Aromatic C=C Stretching (1600, 1500, 1450 cm⁻¹): The series of peaks in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O Stretching (1250, 1030 cm⁻¹): The strong absorption bands in this region are indicative of the C-O stretching vibrations of the aryl ether functional groups (the methoxy groups).
-
-CH₂- Wagging (1220 cm⁻¹): This absorption can be attributed to the wagging vibration of the methylene group in the bromomethyl substituent.
-
C-Br Stretching (680 cm⁻¹): The absorption in the lower frequency region of the spectrum is characteristic of the C-Br stretching vibration, confirming the presence of the bromoalkane functionality.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of volatile organic compounds:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Mass Spectrometry Data
The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 230/232 | [C₉H₁₁BrO₂]⁺• | Molecular ion (M⁺•) peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 151 | [C₉H₁₁O₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. This is often a prominent peak. |
| 136 | [C₈H₈O₂]⁺• | Loss of a methyl radical (•CH₃) from the m/z 151 fragment. |
| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the m/z 136 ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds.[3][4] |
Interpretation of the Mass Spectrum and Fragmentation Pathways
The fragmentation of this compound is driven by the formation of stable ions.
-
Molecular Ion (m/z 230/232): The presence of a pair of peaks with a mass difference of 2 and nearly equal intensity is a clear indication of a bromine-containing compound. This corresponds to the molecular ion of this compound.
-
Loss of Bromine (m/z 151): The most favorable initial fragmentation is the cleavage of the weak C-Br bond to lose a bromine radical, forming a stable benzylic carbocation. This fragment at m/z 151 is often the base peak or a very intense peak in the spectrum.
-
Further Fragmentation: The ion at m/z 151 can undergo further fragmentation, such as the loss of a methyl radical from one of the methoxy groups to give a fragment at m/z 136. Subsequent losses of neutral molecules like formaldehyde (CH₂O) or carbon monoxide (CO) can lead to other observed ions.
-
Tropylium Ion (m/z 91): The peak at m/z 91 is characteristic of many benzyl-containing compounds and is due to the formation of the highly stable tropylium ion through rearrangement of the benzyl cation.[3][4]
Visualization of Key Structures and Fragmentation
References
An In-depth Technical Guide on the Solubility and Stability of Veratryl Bromide
Abstract
Veratryl bromide (3,4-dimethoxybenzyl bromide) is a critical intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its utility is intrinsically linked to its solubility and stability characteristics, which dictate reaction conditions, storage protocols, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility and stability of veratryl bromide, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its solubility in a range of common organic solvents, delve into its degradation pathways—including hydrolysis and photodegradation—and present detailed, validated protocols for its handling, storage, and analysis.
Introduction: The Chemical Profile of Veratryl Bromide
Veratryl bromide, with the chemical formula C₉H₁₁BrO₂, is a white to off-white solid at room temperature.[1] Its molecular structure, featuring a bromomethyl group attached to a dimethoxy-substituted benzene ring, renders it a versatile alkylating agent. This reactivity is central to its application in introducing the 3,4-dimethoxybenzyl protecting group in multi-step syntheses, a strategy valued for its selective cleavage under specific oxidative conditions.[1] However, the very features that make it a potent reagent also contribute to its inherent instability. Understanding these properties is paramount for its effective and safe utilization.
Caption: Chemical structure of Veratryl Bromide.
Solubility Profile
The choice of solvent is a critical parameter in any reaction involving veratryl bromide. Its solubility dictates not only the reaction rate and yield but also the ease of purification. Veratryl bromide is a polar molecule, and its solubility is generally governed by the principle of "like dissolves like."
Qualitative Solubility:
Based on its structure and available data, veratryl bromide exhibits good solubility in a range of common organic solvents. It is readily soluble in chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), as well as polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.[1][2] Its solubility in non-polar solvents like hexane and toluene is more limited.[3]
Quantitative Solubility Data:
| Solvent | Chemical Formula | Polarity Index | Solubility | Reference |
| Dichloromethane | CH₂Cl₂ | 3.1 | High | [2] |
| Chloroform | CHCl₃ | 4.1 | High | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | [1] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | [4] |
| Acetone | C₃H₆O | 5.1 | Moderate | [4] |
| Acetonitrile | C₂H₃N | 5.8 | Moderate | [5] |
| Benzene | C₆H₆ | 2.7 | Low to Moderate | [5] |
| Toluene | C₇H₈ | 2.4 | Low | [3] |
| Hexane | C₆H₁₄ | 0.1 | Low | [3] |
| Water | H₂O | 10.2 | Insoluble (reacts) | [6] |
Causality Behind Solvent Selection: The high solubility in solvents like dichloromethane and THF is attributed to favorable dipole-dipole interactions between the solvent and the polar functional groups (ether and bromide) of veratryl bromide. For synthetic applications, dichloromethane is often a preferred solvent for reactions involving veratryl bromide due to its high dissolving power and relatively low boiling point, which facilitates removal post-reaction.[2]
Stability of Veratryl Bromide: A Multifaceted Challenge
The stability of veratryl bromide is a significant concern for its practical application. It is susceptible to degradation via several pathways, primarily hydrolysis, and to a lesser extent, thermal and photolytic decomposition.
Hydrolytic Instability
Veratryl bromide is highly sensitive to moisture.[6] The presence of water leads to rapid hydrolysis, cleaving the carbon-bromine bond to form 3,4-dimethoxybenzyl alcohol and hydrobromic acid.[7][8] This reaction is problematic as it consumes the active reagent and generates acidic byproducts that can catalyze further decomposition or unwanted side reactions.
Mechanism of Hydrolysis: The hydrolysis of veratryl bromide proceeds via a nucleophilic substitution reaction. The benzylic position of the bromide is activated towards nucleophilic attack by water.
Caption: Simplified mechanism of veratryl bromide hydrolysis.
Practical Implications: Due to its moisture sensitivity, it is imperative to handle and store veratryl bromide under anhydrous conditions.[6] Reactions should be conducted in dry solvents, under an inert atmosphere (e.g., nitrogen or argon).
Thermal Stability
Veratryl bromide has a melting point of 56-58°C.[1] While it is a solid at room temperature, it can decompose upon heating. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide.[9] Therefore, prolonged exposure to elevated temperatures should be avoided. Storage at low temperatures, such as in a freezer at -20°C, is recommended to minimize thermal degradation.[1]
Photostability
Similar to other benzylic bromides, veratryl bromide is sensitive to light.[6] Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities.
General Photodegradation Pathway:
Caption: General pathway for the photodegradation of veratryl bromide.
Protective Measures: To mitigate photodegradation, veratryl bromide should be stored in amber or opaque containers to protect it from light.[6]
Experimental Protocols
The following protocols are provided as a guide for assessing the solubility and stability of veratryl bromide. These are self-validating systems designed to ensure accuracy and reproducibility.
Protocol for Solubility Determination
Objective: To determine the approximate solubility of veratryl bromide in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add a known volume (e.g., 1 mL) of the test solvent to a small, clean, and dry vial equipped with a magnetic stir bar.
-
Initial Addition: Weigh a small, known amount (e.g., 10 mg) of veratryl bromide and add it to the vial.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow for dissolution.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another known increment of veratryl bromide. Repeat steps 3 and 4.
-
Saturation Point: Continue adding veratryl bromide incrementally until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged stirring).
-
Calculation: Calculate the approximate solubility in mg/mL by dividing the total mass of dissolved veratryl bromide by the volume of the solvent.
Protocol for Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of veratryl bromide under various stress conditions (hydrolytic, thermal, and photolytic).
Analytical Technique: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is essential for this protocol.[10] The method must be capable of separating the intact veratryl bromide from its degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of veratryl bromide in a suitable, dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add a small amount of dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 40°C) for a specified time.
-
Basic Hydrolysis: To another aliquot, add a small amount of dilute base (e.g., 0.1 N NaOH) and keep at room temperature for a specified time.[8]
-
Oxidative Degradation: Treat an aliquot with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).[11]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a set duration.
-
Photolytic Degradation: Expose an aliquot to a controlled light source, as specified in ICH Q1B guidelines, for a defined period.[12][13][14] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage degradation of veratryl bromide and identify the major degradation products.
Caption: Experimental workflow for stability testing of veratryl bromide.
Handling and Storage Recommendations
Based on its solubility and stability profile, the following handling and storage procedures are recommended to maintain the integrity of veratryl bromide:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9] For long-term storage, refrigeration or freezing (-20°C) under an inert atmosphere is advisable.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9] Veratryl bromide is a lachrymator, meaning it can cause tearing.[1][9]
-
Moisture and Light Protection: Protect from moisture and light at all times.[6] Use anhydrous solvents and techniques when handling the compound.
Conclusion
Veratryl bromide is a valuable reagent whose utility is directly influenced by its solubility and stability. A thorough understanding of its behavior in different solvents and its susceptibility to degradation is crucial for its successful application in research and development. By adhering to the principles of safe handling, proper storage, and the use of appropriate analytical techniques, scientists can effectively manage the challenges associated with this reactive intermediate and harness its full synthetic potential.
References
- 1. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 2. ojs.bioresources.com [ojs.bioresources.com]
- 3. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. Page loading... [guidechem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
Introduction: Understanding the Utility and Risks of 4-(Bromomethyl)-1,2-dimethoxybenzene
An In-depth Technical Guide to the Safe Handling and Use of 4-(Bromomethyl)-1,2-dimethoxybenzene
This compound, also known by its synonyms Veratryl bromide and 3,4-Dimethoxybenzyl bromide, is a vital reagent in the landscape of organic synthesis.[1][2] Its chemical structure, featuring a reactive bromomethyl group attached to a dimethoxybenzene core, makes it a valuable building block for constructing more complex molecules.[1] This reactivity is particularly leveraged in pharmaceutical and agrochemical research, where it serves as a key intermediate in the synthesis of novel drugs and pesticides.[3]
However, the very chemical reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards. As a halogenated organic compound and a reactive alkylating agent, it demands rigorous safety protocols to mitigate risks of exposure and ensure the well-being of laboratory personnel.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety precautions, handling procedures, and emergency responses associated with this compound.
Section 1: Hazard Identification and GHS Classification
A foundational principle of laboratory safety is a complete awareness of the hazards associated with a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation to the skin, eyes, and respiratory system, as well as harm if ingested or inhaled.[4]
The GHS classification serves as the cornerstone for all subsequent handling and emergency protocols. The "Warning" signal word indicates a moderate level of hazard.[4]
| GHS Classification Summary for this compound | |
| Pictogram | GHS07 (Exclamation Mark) [4] |
| Signal Word | Warning [4] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[5] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P330: Rinse mouth.[5] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[6] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Section 2: Chemical and Physical Properties
Understanding the physical state and properties of a chemical is crucial for predicting its behavior during experiments and for planning appropriate storage and handling measures. This compound is a solid at room temperature, which can mitigate some risks associated with volatile liquids but introduces the potential for dust inhalation.[1][3]
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂[7] |
| Molecular Weight | 231.09 g/mol [8] |
| CAS Number | 21852-32-4[9] |
| Appearance | Off-white or colorless to light yellow solid[1][3] |
| Melting Point | 56-58 °C[10] |
| Boiling Point | ~273 °C[1] |
| Density | 1.384 g/cm³[1] |
| Solubility | Soluble in chloroform, dichloromethane, and ethanol; sparingly soluble in water.[3] |
Section 3: Comprehensive Safe Handling Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and stringent personal hygiene is essential for minimizing exposure. The causality is clear: the irritating and harmful nature of the compound necessitates physical barriers and environmental controls to prevent contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. Given the risk of respiratory irritation from dust or vapors, all handling of this compound should be conducted within a certified chemical fume hood.[3][4] This is especially critical when weighing the solid powder or during reactions that involve heating.[11] The fume hood provides constant ventilation, drawing airborne contaminants away from the user's breathing zone. A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE provides the final barrier between the user and the chemical. The selection of appropriate PPE must directly address the hazards identified in Section 1.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[4] Due to the serious eye irritation risk (H319), a face shield should also be worn, especially during procedures with a high risk of splashing.[6]
-
Hand Protection : Wear compatible, chemical-resistant gloves.[4] Nitrile gloves are commonly used, but it is critical to consult the manufacturer's compatibility chart and inspect gloves for any signs of degradation before each use.[12] Employ proper glove removal techniques to avoid contaminating the skin.
-
Body Protection : A buttoned laboratory coat is required to protect against skin contact.[13] For larger-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[6]
-
Respiratory Protection : In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during an emergency such as a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[4]
Personal Hygiene and Practices
Good laboratory hygiene is a critical, yet often overlooked, component of safety.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][14]
-
Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled.[5][14] This prevents accidental ingestion.
-
Avoid working alone when handling particularly hazardous substances.[15]
Section 4: Storage, Stability, and Disposal
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[5][13] To ensure long-term stability and minimize degradation, storage in a freezer (under -20°C) under an inert atmosphere is recommended.[1][10]
-
Incompatibilities : This compound must be stored away from strong oxidizing agents and strong acids to prevent dangerous reactions.[3][16]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Collect waste in designated, properly labeled, and sealed containers.
-
Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[4]
-
A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] Never dispose of this chemical down the drain.
Section 5: Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek prompt medical attention.[4]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if it is safe to do so. It is imperative to seek immediate attention from an ophthalmologist.[4]
-
Ingestion : If the person is conscious, rinse their mouth out with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]
References
- 1. Buy this compound | 21852-32-4 [smolecule.com]
- 2. 21852-32-4 CAS Manufactory [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. biosynth.com [biosynth.com]
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- 6. echemi.com [echemi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-bromomethyl-1,2-dimethoxybenzene 97% | CAS: 21852-32-4 | AChemBlock [achemblock.com]
- 9. Synthonix, Inc > 21852-32-4 | this compound [synthonix.com]
- 10. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Electron-Donating Effects of Dimethoxy Groups in Veratryl Bromide
This guide provides a detailed examination of the electronic properties of veratryl bromide (3,4-dimethoxybenzyl bromide), focusing on how the synergistic electron-donating effects of its two methoxy substituents dictate its chemical reactivity. Intended for researchers in organic synthesis and drug development, this document elucidates the foundational principles governing the behavior of this versatile reagent, grounding theoretical concepts in practical applications and experimental protocols.
Introduction: Beyond Simple Substitution
In the landscape of organic chemistry, substituted benzyl halides are fundamental building blocks.[1] Their reactivity is exquisitely sensitive to the nature of the substituents on the aromatic ring. Veratryl bromide, with its 3,4-dimethoxy substitution pattern, serves as a quintessential example of how potent electronic effects can be harnessed to control reaction pathways. Understanding the interplay between the inductive and resonance effects of these methoxy groups is paramount to predicting and exploiting the unique reactivity of the benzylic C-Br bond. This guide will dissect these electronic contributions, illustrate their impact on carbocation stability, and provide actionable protocols for the synthesis and application of this important intermediate.
Part 1: The Electronic Influence of Methoxy Substituents
A substituent's influence on an aromatic ring is a composite of two primary electronic forces: the inductive effect and the resonance (or mesomeric) effect.[2][3]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Oxygen is more electronegative than carbon, causing it to pull electron density away from the aromatic ring through the C-O sigma bond.[4][5] Therefore, the methoxy group is considered to have an electron-withdrawing inductive effect.
-
Resonance Effect (+M/+R): This effect involves the delocalization of electrons through the pi (π) system. The oxygen atom of a methoxy group possesses lone pairs of electrons that can be donated into the aromatic π system.[3][5] This delocalization increases the electron density on the ring, particularly at the ortho and para positions.[6]
For heteroatoms with lone pairs adjacent to a π system, like the oxygen in a methoxy group, the electron-donating resonance effect is significantly more powerful than the electron-withdrawing inductive effect.[2][5] The net result is that the methoxy group functions as a strong electron-donating group (EDG) and an activator of the aromatic ring.
Caption: Resonance donation from a methoxy group.
Part 2: The Veratryl System: Synergistic Stabilization
In veratryl bromide, the two methoxy groups at positions 3 (meta) and 4 (para) to the bromomethyl group work in concert to dramatically influence the molecule's reactivity. The primary impact is on the stability of the benzylic carbocation formed upon heterolytic cleavage of the C-Br bond.
The para-methoxy group is perfectly positioned to stabilize the positive charge at the benzylic carbon through its strong +R effect. As shown in the resonance structures below, the lone pair on the para-oxygen can be delocalized to neutralize the positive charge, creating a particularly stable quinoid-like resonance contributor where all atoms (except hydrogen) have a full octet.[6] The meta-methoxy group, while unable to provide direct resonance stabilization to the benzylic carbon, contributes further electron density through its inductive effect and weak resonance, enhancing the overall stability of the cation.
This profound stabilization drastically lowers the activation energy for carbocation formation, making reactions that proceed via this intermediate, such as S_N1 nucleophilic substitutions, exceptionally favorable.[7][8]
Caption: Stabilization of the veratryl carbocation.
Part 3: Impact on Chemical Reactivity
The electronic enrichment of the veratryl system governs its behavior in key chemical transformations.
Nucleophilic Substitution Reactions
Veratryl bromide's reactivity in nucleophilic substitution is a classic illustration of carbocation stability dictating the reaction mechanism.
-
S_N1 Pathway Dominance: Due to the exceptional stability of the 3,4-dimethoxybenzyl carbocation, veratryl bromide readily undergoes S_N1 reactions.[8] The rate-determining step is the unimolecular dissociation of the bromide ion, which is accelerated by the electron-donating methoxy groups. This is particularly true in polar, protic solvents (e.g., alcohols, water) which can solvate the leaving group and the intermediate carbocation.
-
S_N2 Pathway: While an S_N2 mechanism is possible with very strong, unhindered nucleophiles in polar aprotic solvents, the S_N1 pathway often competes or dominates.[9] The steric hindrance from the molecule itself is not prohibitive for a primary benzylic halide, but the electronic factors overwhelmingly favor the S_N1 route.[9]
Table 1: Qualitative Comparison of Reactivity in Benzyl Bromide Systems
| Compound | Substituent(s) | Electronic Effect | Carbocation Stability | Preferred Substitution Pathway | Relative Rate of Solvolysis |
| Benzyl Bromide | -H | Neutral | Moderate | S_N1 / S_N2 Mix | Base |
| 4-Nitrobenzyl Bromide | 4-NO₂ | Strong Electron-Withdrawing | Very Low | S_N2 Favored | Slow |
| 4-Methoxybenzyl Bromide | 4-OCH₃ | Strong Electron-Donating | High | S_N1 Favored | Fast |
| Veratryl Bromide | 3,4-(OCH₃)₂ | Very Strong Electron-Donating | Very High | S_N1 Dominant | Very Fast |
Part 4: Experimental Protocols and Considerations
Trustworthy protocols are the foundation of reproducible science. The following sections provide validated methodologies for the synthesis and application of veratryl bromide.
Protocol 1: Synthesis of Veratryl Bromide
This protocol details the synthesis of veratryl bromide from the corresponding, commercially available alcohol using phosphorus tribromide.[10]
Materials:
-
3,4-Dimethoxybenzyl alcohol (Veratryl alcohol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous benzene or diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous benzene (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring it over ice.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, veratryl bromide, is often used directly but can be purified by recrystallization if necessary. Note: Veratryl bromide is a lachrymator and is unstable, so it is best prepared fresh or stored at low temperatures under an inert atmosphere.[10]
Caption: Workflow for veratryl bromide synthesis.
Protocol 2: Application in Protecting Group Chemistry
The high reactivity and acid-lability of the veratryl group make it an effective protecting group for alcohols, particularly in multi-step syntheses requiring orthogonal protection strategies.[11]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Freshly prepared Veratryl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol substrate (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of veratryl bromide (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alcohol.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting veratryl ether by flash column chromatography.
Conclusion
The 3,4-dimethoxy substitution pattern of veratryl bromide provides a powerful lesson in the control of chemical reactivity through electronic effects. The dominant, electron-donating resonance (+R) effect of the two methoxy groups, particularly the para substituent, profoundly stabilizes the intermediate benzylic carbocation. This stabilization dictates a strong preference for an S_N1 mechanistic pathway in nucleophilic substitution reactions, rendering the benzylic bromide an excellent leaving group. By understanding these core principles, researchers can effectively leverage veratryl bromide and related structures as versatile intermediates for constructing complex molecules in pharmaceutical and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. youtube.com [youtube.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
The Strategic Utility of 4-(Bromomethyl)-1,2-dimethoxybenzene in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-(Bromomethyl)-1,2-dimethoxybenzene, a versatile and reactive intermediate, has emerged as a cornerstone in the construction of a diverse array of biologically active molecules. This in-depth technical guide elucidates the multifaceted applications of this compound, with a primary focus on its pivotal role in the synthesis of isoquinoline alkaloids, dopamine receptor modulators, and its potential as a key fragment in the design of kinase inhibitors. Through a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their quest for innovative pharmaceuticals.
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
This compound, also known as veratryl bromide, is a substituted benzyl bromide characterized by the presence of two methoxy groups on the aromatic ring. This structural feature imparts distinct reactivity and electronic properties, rendering it an invaluable tool in the synthetic organic chemist's arsenal. The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic substitution and stabilizes carbocationic intermediates, facilitating a range of chemical transformations.
The primary utility of this compound in medicinal chemistry stems from its ability to readily undergo nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This reactivity allows for the facile introduction of the 3,4-dimethoxybenzyl moiety into a target molecule, a privileged scaffold found in numerous natural products and synthetic compounds with significant pharmacological activity.
This guide will delve into the specific applications of this building block, providing not only a theoretical framework but also actionable experimental details to empower researchers in their synthetic endeavors.
A Cornerstone in Alkaloid Synthesis: The Gateway to Isoquinolines
The isoquinoline skeleton is a core structural motif in a vast class of alkaloids exhibiting a broad spectrum of biological activities, including analgesic, antimicrobial, and antitumor properties.[1][2][3] this compound serves as a key precursor for the synthesis of 1-benzylisoquinolines, a prominent subclass of these alkaloids.
The Bischler-Napieralski Reaction: A Classic Route to Papaverine
A quintessential example of the application of this compound is in the synthesis of papaverine, a naturally occurring opium alkaloid used as a vasodilator and smooth muscle relaxant.[4][5] The synthesis of papaverine often employs the Bischler-Napieralski reaction, a robust method for the construction of 3,4-dihydroisoquinolines.[6][7][8]
The overall synthetic strategy involves the initial conversion of this compound to 3,4-dimethoxyphenylacetonitrile, followed by reduction to homoveratrylamine. This amine is then acylated with 3,4-dimethoxyphenylacetyl chloride (which can also be prepared from this compound) to form the corresponding amide. The subsequent intramolecular cyclization of this amide under acidic conditions, the core of the Bischler-Napieralski reaction, yields a 3,4-dihydropapaverine intermediate, which is then dehydrogenated to afford papaverine.[9][10][11]
Diagram 1: Synthetic Pathway to Papaverine
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 10. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 11. orgchemres.org [orgchemres.org]
Methodological & Application
Application Notes: 4-(Bromomethyl)-1,2-dimethoxybenzene as a Versatile Protecting Group Reagent
Abstract
In the landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving complex molecular architectures.[1][2] This guide provides an in-depth exploration of 4-(Bromomethyl)-1,2-dimethoxybenzene, the precursor to the 3,4-dimethoxybenzyl (DMB) protecting group, also known as the veratryl group. The DMB group has distinguished itself as a highly versatile and valuable tool for the protection of hydroxyl, amino, and amide functionalities.[3][4][5] Its utility is rooted in its unique electronic properties, which confer a heightened lability under specific mild acidic or oxidative conditions compared to related benzyl-type protecting groups. This characteristic enables sophisticated orthogonal protection strategies, which are critical in the synthesis of complex molecules such as oligosaccharides and peptides.[3][6] This document offers a comprehensive overview of the DMB group, detailing its application, mechanistic underpinnings, and field-proven protocols for its introduction and cleavage.
The 3,4-Dimethoxybenzyl (DMB) Group: A Strategic Overview
The efficacy of the DMB protecting group stems from the two electron-donating methoxy groups on the aromatic ring. These groups play a crucial role in stabilizing the benzylic carbocation intermediate that forms during acid-mediated cleavage, thereby lowering the activation energy for its removal.[3][7] This electronic enhancement makes the DMB group significantly more acid-labile than the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[3][6] This graded lability is the cornerstone of its utility in orthogonal synthesis, allowing for the selective deprotection of a DMB-protected functionality while other, more robust benzyl-type ethers remain intact.[6][8]
Key Advantages:
-
Mild Cleavage Conditions: Can be removed using mild acidic (e.g., trifluoroacetic acid) or oxidative (e.g., DDQ) conditions, preserving sensitive functional groups elsewhere in the molecule.[3][9]
-
Orthogonality: Enables selective deprotection in the presence of other common protecting groups like Bn, PMB, Boc, Fmoc, and silyl ethers.[4][10][11]
-
Enhanced Reactivity: The DMB group is more readily cleaved than the PMB group, allowing for sequential deprotection strategies.[8][12]
-
Broad Applicability: Effectively protects a range of functional groups including alcohols, phenols, amines, and amides.[3][4][7]
| Property | Description |
| Reagent | This compound (also known as 3,4-Dimethoxybenzyl bromide or Veratryl bromide) |
| Chemical Formula (Reagent) | C₉H₁₁BrO₂ |
| Molecular Weight (Reagent) | 231.09 g/mol [13] |
| Appearance of Reagent | Off-white to white solid[13][14] |
| Stability of DMB Group | Stable to basic conditions, nucleophiles, and many common reducing and oxidizing agents. Labile under specific acidic and oxidative conditions.[3][6] |
Table 1: Properties of the this compound Reagent and the Resulting DMB Protecting Group.
Core Applications and Protection Protocols
The introduction of the DMB group is typically achieved via a Williamson ether synthesis for alcohols or analogous nucleophilic substitution for other functional groups.
Protection of Hydroxyl Groups
The protection of alcohols as DMB ethers is a cornerstone application, particularly valuable in carbohydrate chemistry where regioselective modification is essential.[6]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Buy this compound | 21852-32-4 [smolecule.com]
Application and Protocol for the Williamson Ether Synthesis of 3,4-Dimethoxybenzyl Ethers
Introduction: The Strategic Importance of 3,4-Dimethoxybenzyl Ethers
In the landscape of synthetic organic chemistry, particularly in the fields of natural product synthesis, medicinal chemistry, and materials science, the strategic installation and cleavage of protecting groups are paramount. The 3,4-dimethoxybenzyl (DMB) ether has emerged as a valuable asset for the protection of hydroxyl groups. The Williamson ether synthesis, a venerable and reliable transformation, provides a direct and efficient route to these ethers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,4-dimethoxybenzyl ethers using 3,4-dimethoxybenzyl bromide as the electrophile, focusing on the underlying principles, a detailed experimental protocol, and critical process considerations.
The utility of the DMB group lies in its nuanced stability profile. The presence of two electron-donating methoxy groups on the aromatic ring renders DMB ethers significantly more susceptible to acidic and oxidative cleavage compared to the parent benzyl (Bn) or even the p-methoxybenzyl (PMB) ethers.[3] This graded lability allows for orthogonal deprotection strategies in complex molecular architectures, where selective unmasking of different hydroxyl groups is required.[3]
Mechanistic Underpinnings: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of an alcohol (or phenol) with a suitable base to generate a more nucleophilic alkoxide (or phenoxide). This nucleophile then attacks the electrophilic benzylic carbon of 3,4-dimethoxybenzyl bromide in a concerted fashion, displacing the bromide leaving group and forming the desired ether linkage.[1][2][4]
Several factors are critical for a successful SN2 reaction:
-
The Electrophile: Primary and benzylic halides, such as 3,4-dimethoxybenzyl bromide, are excellent substrates for SN2 reactions as they are sterically accessible and the benzylic position is activated towards nucleophilic attack.[2][5][6]
-
The Nucleophile: The strength and steric profile of the alkoxide are important. While primary and secondary alkoxides are generally effective, sterically hindered alkoxides can favor a competing elimination (E2) pathway, although this is less of a concern with benzylic halides which cannot undergo β-elimination in the same manner as alkyl halides.[1][7]
-
The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they solvate the cation of the alkoxide salt, leaving the anionic nucleophile "naked" and more reactive.[1][8] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[8]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of a Representative 3,4-Dimethoxybenzyl Ether
This protocol details the synthesis of a 3,4-dimethoxybenzyl ether from a generic primary alcohol using sodium hydride as the base.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Primary Alcohol (R-OH) | Anhydrous | Various | Ensure the alcohol is dry to prevent quenching of the base. |
| 3,4-Dimethoxybenzyl bromide | ≥98% | Various | Store under inert atmosphere and protect from moisture.[6][9] |
| Sodium Hydride (NaH) | 60% dispersion in oil | Various | Highly flammable and reactive with water. Handle with care.[2][5] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use a dry, freshly opened bottle or freshly distilled solvent. |
| Dichloromethane (DCM) | ACS Grade | Various | For workup and extraction. |
| Saturated aqueous NaHCO₃ solution | - | In-house prep. | For quenching and washing. |
| Brine (Saturated aqueous NaCl solution) | - | In-house prep. | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.[5][10]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour, or until the evolution of hydrogen gas ceases.[3] The cessation of bubbling indicates the complete formation of the alkoxide.[5]
-
-
Addition of the Electrophile:
-
Cool the reaction mixture back down to 0 °C.
-
In a separate vial, dissolve 3,4-dimethoxybenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 3,4-dimethoxybenzyl bromide dropwise to the alkoxide solution via syringe.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The product spot should be less polar than the starting alcohol.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until bubbling stops.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (as determined by TLC analysis) to afford the pure 3,4-dimethoxybenzyl ether.
-
Caption: Workflow for the synthesis of 3,4-dimethoxybenzyl ethers.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete alkoxide formation: Ensure the alcohol is anhydrous and a sufficient excess of a strong base is used.
-
Side reactions: The primary competing reaction is elimination, although this is less prevalent with primary benzylic halides.[1] If a secondary alcohol is used, lower reaction temperatures may favor substitution over elimination.[8]
-
Reaction time: The reaction may require longer stirring times for less reactive alcohols. Monitor carefully by TLC to determine the point of maximum conversion.
-
-
Alternative Bases and Conditions:
-
For more sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) in DMF or acetone can be employed, particularly for phenols.[4][11]
-
Potassium hydroxide (KOH) can also be used, sometimes under solvent-free conditions.[12]
-
Phase-transfer catalysis (e.g., using tetrabutylammonium bromide) can be effective, especially in biphasic systems, and may not require strictly anhydrous conditions.[13][14]
-
-
Safety Precautions:
-
3,4-Dimethoxybenzyl bromide: This compound is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere and away from any sources of ignition.[2][5]
-
Conclusion
The Williamson ether synthesis using 3,4-dimethoxybenzyl bromide is a robust and versatile method for the protection of alcohols and phenols. By understanding the SN2 mechanism and carefully controlling the reaction parameters—particularly the choice of base, solvent, and temperature—researchers can achieve high yields of the desired 3,4-dimethoxybenzyl ethers. These ethers serve as valuable intermediates in multi-step syntheses, offering a protection strategy that is orthogonal to many other commonly used protecting groups. The protocol and considerations outlined in this document provide a solid foundation for the successful application of this important transformation in a research and development setting.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tailoredread.com [tailoredread.com]
- 9. 3,4-Dimethoxybenzyl bromide, 1 g, CAS No. 21852-32-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.com [capotchem.com]
Application Note: Selective Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers and Amines Using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the DMB Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The 2,4-dimethoxybenzyl (DMB) group has emerged as a crucial tool for the temporary masking of alcohols and amines.[1][2] Its utility is anchored in its stability across a range of reaction conditions and, most importantly, its susceptibility to cleavage under specific and mild oxidative conditions.[2][3] The two electron-donating methoxy groups on the aromatic ring significantly increase its electron density, rendering the DMB group more labile than the related p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) groups.[2][3] This heightened reactivity allows for orthogonal deprotection strategies, a critical requirement in the synthesis of complex molecules bearing multiple sensitive functionalities.[3][4]
Among the reagents available for DMB removal, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) stands out for its efficiency, high chemoselectivity, and operational simplicity.[4][5] The reaction proceeds under neutral conditions, preserving acid- and base-labile functional groups that might otherwise be compromised.[4][5] This application note provides a comprehensive guide to the DDQ-mediated deprotection of DMB-protected compounds, detailing the underlying mechanism, a robust experimental protocol, and critical insights for troubleshooting and optimization.
The Reaction Mechanism: An Oxidative Single-Electron Transfer Pathway
The cleavage of a DMB ether or amine with DDQ is an oxidative process initiated by the formation of a visually apparent charge-transfer complex.[4][5] The electron-rich DMB group interacts with the electron-deficient DDQ, setting the stage for a single-electron transfer (SET).[4][5] This generates a resonance-stabilized radical cation of the DMB-protected substrate and the DDQ radical anion.[4] In the presence of water, which is often crucial for the reaction's success, the radical cation is trapped, leading to the formation of a hemiacetal (for ethers) or hemiaminal (for amines) intermediate.[4][5] This intermediate is unstable and readily collapses, liberating the free alcohol or amine, 2,4-dimethoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[4][5]
Caption: Mechanism of DMB deprotection using DDQ.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the oxidative cleavage of a DMB ether or amine using DDQ. Optimization may be required based on the specific substrate.
Materials:
-
DMB-protected substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1–1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the DMB-protected substrate in a mixture of dichloromethane and water. A common solvent ratio is 18:1 (v/v) CH₂Cl₂:H₂O.[2] The presence of water is often crucial for the hydrolysis of the intermediate that forms during the reaction.[4][5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of DDQ and to minimize potential side reactions.
-
Addition of DDQ: Add DDQ (1.1–1.5 equivalents) to the cooled solution in one portion.[4][5] A slight excess of DDQ is typically used to ensure complete conversion.[5] Upon addition, the reaction mixture will typically turn a dark green, brown, or red color, indicating the formation of the charge-transfer complex.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–6 hours.[1] The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material and to avoid over-reaction, which could lead to product degradation.[4][5]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4][5] This step is critical as it neutralizes the acidic DDQH₂ byproduct, which could be detrimental to acid-sensitive products.[4][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).[4] The combined organic layers will contain the deprotected product and the aldehyde byproduct.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.[5] The crude product can then be purified by silica gel column chromatography to separate the desired alcohol or amine from the 2,4-dimethoxybenzaldehyde byproduct.
Caption: General workflow for DMB deprotection using DDQ.
Quantitative Data Summary
The efficiency of the DDQ-mediated deprotection is influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. The following table summarizes representative data.
| Substrate Type | DDQ (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| DMB-protected primary alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1 | 95 | [2] |
| DMB-protected secondary alcohol | 1.5 | CH₂Cl₂/H₂O (10:1) | RT | 4 | 88 | [5] |
| DMB-protected primary amine | 1.3 | CH₂Cl₂/H₂O (18:1) | RT | 2 | 92 | [1] |
| DMB-protected phenol | 1.1 | Dichloromethane | RT | 0.5 | 98 | N/A |
Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient DDQ.- Lack of water in the solvent system.- Steric hindrance around the DMB group. | - Increase the stoichiometry of DDQ to 1.5-2.0 equivalents.[4]- Ensure the presence of water in the reaction mixture (e.g., CH₂Cl₂:H₂O, 18:1).[4][5]- Increase the reaction time and/or temperature (monitor carefully by TLC). |
| Formation of Side Products | - Over-reaction due to prolonged reaction time.- Presence of other electron-rich functional groups in the substrate.- Acid-catalyzed degradation from DDQH₂. | - Monitor the reaction closely by TLC and quench immediately upon completion.[4]- This method may not be suitable for substrates with other highly electron-rich moieties.[4]- Ensure an effective basic quench (sat. NaHCO₃) is performed. For highly acid-sensitive substrates, a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be used.[5] |
| Difficult Purification | - The byproduct, 2,4-dimethoxybenzaldehyde, has similar polarity to some products. | - Optimize chromatographic conditions (e.g., gradient elution, different solvent systems).- An alternative workup involving a wash with a dilute aqueous sodium bisulfite solution can help remove the aldehyde byproduct. |
| Low Yield | - Degradation of the starting material or product.- Inefficient extraction. | - Run the reaction at 0°C if the substrate is sensitive.- Ensure thorough extraction with an appropriate organic solvent. |
Safety Precautions
DDQ is a potent oxidizing agent and is toxic if swallowed.[6][7] It is crucial to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[6][7] A critical and often overlooked hazard is that DDQ can react with water to release highly toxic hydrogen cyanide gas.[8] Therefore, it is imperative to avoid contact with acids and to use caution during the aqueous work-up. All waste containing DDQ and its byproducts must be disposed of according to institutional and local regulations.[6]
Conclusion
The deprotection of DMB-protected alcohols and amines using DDQ is a powerful and highly selective transformation in modern organic synthesis. Its mild, neutral reaction conditions offer a distinct advantage for complex molecules with sensitive functionalities. By understanding the underlying mechanism and adhering to a carefully executed protocol, researchers can effectively leverage this method to advance their synthetic campaigns. Careful monitoring, appropriate quenching, and adherence to safety protocols are paramount to achieving high yields and purity.
References
Application Notes & Protocols: Oxidative Cleavage of 2,4-Dimethoxybenzyl (DMB) Protecting Groups with Phenyliodine(III) Bis(trifluoroacetate) (PIFA)
Abstract
The 2,4-dimethoxybenzyl (DMB) group is a versatile and highly acid-labile protecting group for hydroxyl and amine functionalities, frequently employed in complex organic synthesis. While its removal is classically achieved under acidic conditions, an orthogonal and often milder strategy involves oxidative cleavage.[1][2] This guide provides an in-depth analysis and detailed protocols for the efficient removal of the DMB protecting group using phenyliodine(III) bis(trifluoroacetate) (PIFA), a powerful and versatile hypervalent iodine(III) reagent.[3][4] We will explore the underlying reaction mechanism, delineate the scope and limitations, provide step-by-step experimental procedures, and offer field-proven insights to guide researchers in applying this methodology effectively.
Introduction: The Strategic Value of PIFA in DMB Deprotection
In multi-step synthesis, the strategic removal of protecting groups is paramount. The DMB group offers distinct advantages due to the electron-rich nature of its aromatic ring, conferred by two methoxy substituents. This electronic activation makes it significantly more labile than the related p-methoxybenzyl (PMB) or unsubstituted benzyl (Bn) groups, allowing for selective deprotection under milder conditions.[2]
While trifluoroacetic acid (TFA) is commonly used for DMB cleavage, this method can be incompatible with other acid-sensitive functionalities within the molecule.[1][5] Phenyliodine(III) bis(trifluoroacetate) (PIFA) emerges as a compelling alternative, functioning as a potent metal-free oxidant that operates under neutral or mildly acidic conditions.[3][4] Its utility stems from its ability to facilitate a single-electron transfer (SET) mechanism, a pathway distinct from acid-catalyzed hydrolysis, thereby providing a valuable orthogonal tool in a synthetic chemist's arsenal. The use of hypervalent iodine reagents like PIFA aligns with green chemistry principles by offering an alternative to environmentally hazardous heavy metal oxidants.[3]
The Deprotection Mechanism: An Electron Transfer Pathway
The oxidative cleavage of a DMB ether with PIFA does not proceed through a classical SN1 or SN2 pathway typical of acid-mediated ether cleavage.[6][7][8] Instead, it is initiated by a single-electron transfer (SET) from the highly electron-rich DMB aromatic ring to the electrophilic iodine(III) center of PIFA.
The key steps are as follows:
-
Single-Electron Transfer (SET): The DMB ether acts as an electron donor, transferring one electron to PIFA. This generates a radical cation intermediate and reduces the hypervalent iodine reagent. The high reactivity of the DMB group is crucial here; the two methoxy groups stabilize the positive charge that develops on the aromatic ring.
-
Formation of a Hemiacetal Intermediate: The highly reactive radical cation is readily attacked by a nucleophile, typically water, which may be present in the solvent or added during the workup. This attack, followed by subsequent proton transfer steps, leads to the formation of a hemiacetal intermediate.
-
Collapse and Product Release: The hemiacetal is inherently unstable and rapidly collapses. This fragmentation breaks the benzylic C-O bond, releasing the free alcohol (or amine) and the byproduct, 2,4-dimethoxybenzaldehyde.
This mechanistic pathway underscores why the reaction is highly selective for electron-rich benzyl ethers like DMB.
Figure 1: Proposed mechanism for PIFA-mediated oxidative cleavage of DMB ethers.
Experimental Protocols
3.1. General Materials and Handling
-
PIFA: Phenyliodine(III) bis(trifluoroacetate) is a moisture- and light-sensitive solid.[4] It should be stored in a desiccator or glovebox, protected from light. Handle with appropriate personal protective equipment (PPE), as it can be irritating to the eyes, skin, and respiratory system.[4]
-
Solvents: Anhydrous solvents such as dichloromethane (DCM) or acetonitrile (MeCN) are typically used. The presence of a small amount of water is often necessary for the hydrolysis step of the mechanism.
-
Glassware: All glassware should be oven- or flame-dried prior to use to minimize adventitious water, allowing for more controlled addition if required.
3.2. General Protocol for Oxidative Deprotection of a DMB-Protected Alcohol
This protocol provides a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the DMB-protected substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.05–0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm and is particularly important for sensitive substrates.
-
Reagent Addition: Add PIFA (1.2–1.5 equiv) to the stirred solution in one portion. The reaction mixture may develop a color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to consume excess PIFA and neutralize the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired deprotected alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Phenyliodine bis(trifluoroacetate) as a sustainable reagent: exploring its significance in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. longdom.org [longdom.org]
Introduction: The Crucial Role of a Key Intermediate in Gastrointestinal Drug Synthesis
Pinaverium Bromide is a spasmolytic agent with a high degree of selectivity for the smooth muscle of the gastrointestinal tract. It functions as a calcium channel blocker, restoring normal bowel function and providing relief for symptoms associated with irritable bowel syndrome (IBS).[1] The synthesis of this quaternary ammonium compound relies on a strategic final step: the quaternization of a tertiary amine. This critical transformation is achieved using 4-(Bromomethyl)-1,2-dimethoxybenzene, a highly reactive benzyl bromide derivative that serves as a key building block in the construction of the final active pharmaceutical ingredient (API).[2][3][4]
These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of Pinaverium Bromide. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, field-proven protocol, and discuss the rationale behind the experimental choices, ensuring a thorough understanding of this pivotal synthetic step.
Chemical Structures and Reaction Scheme
The final step in the synthesis of Pinaverium Bromide involves the reaction between (1S,2S,5S)-4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine and this compound. This reaction is a classic example of a nucleophilic substitution (specifically, an SN2 reaction) where the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic benzylic carbon of this compound. The bromide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt, Pinaverium Bromide.
The chemical structures of the key reactants are as follows:
-
This compound:
-
CAS: 21852-32-4[5]
-
Molecular Formula: C₉H₁₁BrO₂[6]
-
Molecular Weight: 231.09 g/mol [5]
-
Appearance: Colorless to light yellow solid.[7]
-
Key Features: This molecule contains a reactive bromomethyl group attached to a dimethoxybenzene ring. The benzylic position of the bromine makes it an excellent leaving group, facilitating nucleophilic attack.[8]
-
-
(1S,2S,5S)-4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine:
The overall reaction scheme is depicted below:
Caption: Synthetic pathway to Pinaverium Bromide.
Detailed Synthesis Protocol
This protocol outlines the synthesis of Pinaverium Bromide from its immediate precursors. The procedure is based on established methods found in the scientific literature and patent documentation.[2][3][11]
Materials and Reagents
-
(1S,2S,5S)-4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine
-
This compound
-
Methyl Ethyl Ketone (MEK) or Dichloromethane (DCM)
-
Ethanol (for purification)
-
Activated Carbon (for purification)
-
EDTA (for purification)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Experimental Procedure
-
Reaction Setup:
-
In a clean, dry reaction flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6g of (1S,2S,5S)-4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine in 60 mL of methyl ethyl ketone.[9]
-
To this solution, add 8.5g of this compound.[9] The molar ratio of the reactants should be approximately equimolar.[3][11]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.[9][11] The reflux temperature of methyl ethyl ketone is approximately 80°C.
-
Maintain the reflux for 4-8 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, a white solid precipitate of Pinaverium Bromide will form.[11] This is due to the lower solubility of the quaternary ammonium salt product in the non-polar solvent compared to the reactants.
-
-
Work-up and Isolation of Crude Product:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature (20-30°C).[2]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9][11]
-
Wash the solid product several times with fresh methyl ethyl ketone to remove any unreacted starting materials and soluble impurities.[9][11]
-
Dry the crude Pinaverium Bromide under reduced pressure or in a drying oven to obtain an off-white solid.[2][9]
-
-
Purification (Recrystallization):
-
For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude Pinaverium Bromide in ethanol and adding activated carbon and EDTA.[2]
-
Heat the mixture to 60-70°C, stir, and then filter to remove the activated carbon.[2]
-
After removing the ethanol, add methyl ethyl ketone and stir at 20-30°C to induce crystallization.[2]
-
Filter the purified crystals, wash with a small amount of cold methyl ethyl ketone, and dry to obtain the final Pinaverium Bromide product.
-
Causality Behind Experimental Choices
-
Choice of Solvent: Methyl ethyl ketone (MEK) or dichloromethane (DCM) are frequently used as solvents for this reaction.[2][9][11] These solvents are relatively non-polar and are good at dissolving the organic starting materials. Crucially, the ionic product, Pinaverium Bromide, is poorly soluble in these solvents, causing it to precipitate out of the solution as it is formed. This precipitation helps to drive the reaction to completion according to Le Chatelier's principle and simplifies the isolation of the product.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate by providing the necessary activation energy for the SN2 reaction. The reflux temperature of the chosen solvent provides a stable and controlled reaction temperature.
-
Washing the Precipitate: Washing the filtered solid with fresh solvent is a critical step to remove any adsorbed impurities and unreacted starting materials, leading to a purer final product.
-
Recrystallization with Ethanol and Activated Carbon: Ethanol is a more polar solvent than MEK and is used to dissolve the Pinaverium Bromide for recrystallization. Activated carbon is used to adsorb colored impurities and other minor byproducts. EDTA can be added to chelate any trace metal ions that may be present. The subsequent addition of a less polar solvent like MEK reduces the solubility of the Pinaverium Bromide, causing it to crystallize out in a purer form.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Morpholine derivative : Benzyl bromide) | ~1:1 | [3][11] |
| Solvent | Methyl Ethyl Ketone or Dichloromethane | [2][9][11] |
| Reaction Temperature | Reflux (~80°C for MEK) | [2][9] |
| Reaction Time | 4 - 8 hours | [2] |
| Expected Yield | >90% | [9] |
Logical Workflow for Pinaverium Bromide Synthesis
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]
- 3. CN101870683A - Method for preparing pinaverium bromide and intermediate compound of pinaverium bromide - Google Patents [patents.google.com]
- 4. CN101870683B - Method for preparing pinaverium bromide and intermediate compound of pinaverium bromide - Google Patents [patents.google.com]
- 5. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]
- 6. CN101531642B - Method for preparing pinaverium bromide and application thereof - Google Patents [patents.google.com]
- 7. (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine | 38284-47-8 [chemicalbook.com]
- 8. CN101759666B - Preparation method of pinaverium bromide - Google Patents [patents.google.com]
- 9. 4-[2-[2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy]ethyl]morpholine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 10. 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine - Protheragen [protheragen.ai]
- 11. journals.iucr.org [journals.iucr.org]
Application Notes & Protocols: A Researcher's Guide to the N-Alkylation of Amines with 3,4-Dimethoxybenzyl Bromide
Introduction: The Strategic Importance of N-Benzylation
The N-alkylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of countless molecules in pharmaceuticals, agrochemicals, and materials science. Specifically, the introduction of a 3,4-dimethoxybenzyl group—a common motif in natural products and a versatile protecting group—is of significant interest. 3,4-Dimethoxybenzyl bromide serves as a highly effective electrophile for this purpose, owing to the electron-donating nature of its methoxy substituents which activate the benzylic position for nucleophilic attack.[1]
This guide provides an in-depth exploration of the N-alkylation of primary and secondary amines using 3,4-dimethoxybenzyl bromide. We will dissect the underlying reaction mechanism, address the critical challenge of over-alkylation, and present detailed, field-proven protocols for achieving selective mono-alkylation. The information is tailored for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.
Pillar 1: The Reaction Mechanism - An SN2 Pathway
The alkylation of an amine with an alkyl halide, such as 3,4-dimethoxybenzyl bromide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction can be broken down into two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3,4-dimethoxybenzyl bromide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide leaving group.[2] The initial product is a hydrobromide salt of the newly formed, more substituted amine.[3][4]
-
Deprotonation: A base present in the reaction mixture deprotonates the positively charged nitrogen of the ammonium salt, yielding the neutral N-alkylated amine product.[2][3] This base can be an excess of the starting amine or an added, non-nucleophilic base like potassium carbonate or triethylamine.[2]
References
The 3,4-Dimethoxybenzyl (DMB) Group: A Versatile Protecting Group for Complex Natural Product Synthesis
Abstract
In the intricate landscape of natural product synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and stereochemical control. The 3,4-dimethoxybenzyl (DMB) group, also known as the veratryl group, has emerged as a powerful tool for the temporary masking of hydroxyl, amino, and amide functionalities. Its heightened sensitivity to specific cleavage conditions, particularly oxidative and mild acidic methods, provides a crucial layer of orthogonality in complex synthetic routes. This guide provides an in-depth exploration of the DMB group, detailing its properties, methods of introduction, and selective cleavage protocols, supported by mechanistic insights and practical, field-proven methodologies.
Introduction: The Strategic Advantage of the DMB Group
The art of total synthesis often hinges on the ability to selectively unmask a single functional group within a polyfunctional molecule. The 3,4-dimethoxybenzyl (DMB) protecting group offers a distinct advantage in this regard. The two electron-donating methoxy groups on the aromatic ring render the DMB ether and its amine derivatives significantly more labile than the parent benzyl (Bn) and the related p-methoxybenzyl (PMB) analogues under both acidic and oxidative conditions.[1] This enhanced reactivity is the cornerstone of its utility, enabling chemists to design elegant and efficient synthetic strategies that rely on precise, stepwise deprotection.[1][2]
The DMB group's stability to basic and many reductive conditions further broadens its applicability, allowing for a wide range of chemical transformations to be performed on the protected substrate without compromising the integrity of the DMB moiety.[1][3]
Properties of the 3,4-Dimethoxybenzyl Group
A clear understanding of the physicochemical properties of the DMB group is essential for its effective implementation.
| Property | Description |
| Chemical Formula (Group) | C₉H₁₁O₂ |
| Molecular Weight (Group) | 167.19 g/mol |
| Reagent Appearance | 3,4-Dimethoxybenzyl chloride is a solid.[1][4] |
| Stability | Stable to basic conditions, nucleophiles, and many reducing agents.[1][3] |
| Lability | Susceptible to cleavage under mild oxidative and acidic conditions.[1] |
Introduction of the DMB Protecting Group
The installation of the DMB group is typically straightforward and high-yielding. The choice of method depends on the functional group to be protected.
Protection of Alcohols
The most common method for the protection of alcohols as DMB ethers is the Williamson ether synthesis.[1][5] This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with 3,4-dimethoxybenzyl chloride or bromide.
Protocol 1: DMB Protection of a Primary Alcohol using Sodium Hydride
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3,4-Dimethoxybenzyl chloride (DMB-Cl) (1.1 eq)[4]
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3,4-dimethoxybenzyl chloride in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: DMB Protection using Potassium Carbonate (A Milder Alternative)
For substrates sensitive to strong bases, potassium carbonate in acetone offers a milder alternative.[5]
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
3,4-Dimethoxybenzyl bromide (1.2 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask, add the alcohol, anhydrous potassium carbonate, and anhydrous acetone.
-
Add 3,4-dimethoxybenzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
Protection of Amines
Primary and secondary amines can be protected as their N-DMB derivatives. Reductive amination is a common and efficient method.
Protocol 3: Reductive Amination with 3,4-Dimethoxybenzaldehyde
This method forms the N-DMB bond under mild conditions.
Materials:
-
Primary amine (1.0 eq)
-
3,4-Dimethoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve the primary amine and 3,4-dimethoxybenzaldehyde in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Cleavage of the DMB Protecting Group
The selective removal of the DMB group is its most valuable attribute. The choice between oxidative and acidic cleavage allows for orthogonality with other protecting groups.
Oxidative Cleavage with DDQ
Cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild, neutral, and highly selective method for the deprotection of DMB ethers.[6] The electron-rich nature of the DMB group allows for its selective removal in the presence of other protecting groups like benzyl (Bn) and silyl ethers.[6] Notably, the DMB group is more reactive towards DDQ than the PMB group, enabling selective deprotection.[2][6]
Mechanism of DDQ-mediated Deprotection: The cleavage proceeds via an oxidative pathway:
-
Charge-Transfer Complex Formation: The electron-rich DMB ether and the electron-deficient DDQ form a colored charge-transfer complex.[6]
-
Single Electron Transfer (SET): An electron is transferred from the DMB ether to DDQ, generating a resonance-stabilized radical cation of the substrate and the DDQ radical anion.[6]
-
Solvent Intervention: In the presence of water, a water molecule attacks the radical cation, leading to a hemiacetal intermediate.[6]
-
Liberation of the Alcohol: The unstable hemiacetal collapses to release the free alcohol and 3,4-dimethoxybenzaldehyde.[6]
Caption: Mechanism of DMB deprotection using DDQ.
Protocol 4: Oxidative Cleavage of a DMB Ether using DDQ
Materials:
-
DMB-protected alcohol (1.0 eq)
-
DDQ (1.1-1.5 eq)
-
Dichloromethane (DCM) and Water (typically 18:1 to 10:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DMB-protected compound in a mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for DDQ-Mediated DMB Cleavage
| Substrate | DDQ (eq.) | Solvent (DCM:H₂O) | Temp. (°C) | Time (h) | Yield (%) |
| Primary DMB Ether | 1.2 | 18:1 | 0 to rt | 1 | ~95 |
| Secondary DMB Ether | 1.3 | 18:1 | rt | 2 | ~90 |
| Phenolic DMB Ether | 1.1 | 10:1 | 0 to rt | 0.5 | ~98 |
Note: Data is representative and may vary based on the specific substrate.[6]
Acidic Cleavage with Trifluoroacetic Acid (TFA)
The DMB group is highly susceptible to acidic cleavage due to the stabilization of the resulting benzylic carbocation by the two electron-donating methoxy groups.[1][7] This allows for its removal under mild acidic conditions, often using trifluoroacetic acid (TFA), in the presence of less acid-sensitive groups.
Mechanism of TFA-mediated Deprotection: The cleavage proceeds via an Sₙ1-type mechanism.
-
Protonation: The ether oxygen is protonated by TFA, making the alcohol a good leaving group.
-
Carbocation Formation: The alcohol departs, generating a resonance-stabilized 3,4-dimethoxybenzyl carbocation.
-
Cation Trapping: The highly electrophilic carbocation is trapped by a nucleophilic scavenger to prevent side reactions.[8]
Caption: Mechanism of TFA-mediated DMB deprotection.
Protocol 5: Acidic Cleavage of a DMB Ether using TFA
Materials:
-
DMB-protected compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 10-50% v/v)
-
Scavenger (e.g., anisole, triisopropylsilane (TIS))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DMB-protected substrate in anhydrous DCM.
-
Add a scavenger (e.g., anisole, 5-10 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the desired concentration.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Orthogonal Deprotection Strategies
The differential reactivity of the DMB group compared to other common protecting groups is a key feature in multi-step synthesis.
Caption: Selective deprotection workflow.
-
DMB vs. PMB and Bn (Oxidative): The DMB group can be cleaved with DDQ under conditions that leave PMB and Bn ethers intact.[2][6]
-
DMB vs. Bn (Acidic): The DMB group is readily cleaved with mild TFA, while the Bn group is stable.
-
DMB vs. Silyl Ethers: DMB ethers are stable to fluoride-based desilylation conditions, and silyl ethers are generally stable to DDQ.
Conclusion
The 3,4-dimethoxybenzyl group is a highly versatile and valuable protecting group in the synthesis of complex natural products. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, its susceptibility to selective cleavage under mild oxidative or acidic conditions make it an excellent choice for intricate synthetic designs requiring orthogonal strategies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize the DMB group in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Dibrominated Byproduct Formation from Veratryl Bromide
Welcome to the technical support center for the synthesis and purification of veratryl bromide (3,4-dimethoxybenzyl bromide). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the formation of dibrominated byproducts during their synthetic procedures. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing veratryl bromide from veratryl alcohol and observing significant byproduct formation. My mass spectrometry and NMR data suggest a dibrominated species. What is happening?
This is a common issue stemming from the high reactivity of the veratrole (1,2-dimethoxybenzene) core. You are likely observing a competing reaction: electrophilic aromatic substitution on the electron-rich aromatic ring, in addition to the desired benzylic bromination .
The two methoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. In the case of veratryl alcohol, the C5 and C6 positions are particularly activated. The most commonly observed dibrominated byproduct is 6-bromo-3,4-dimethoxybenzyl bromide . This occurs when one bromine atom substitutes at the benzylic position (CH₂Br) and a second bromine atom substitutes onto the aromatic ring at the C6 position.
Q2: Why is my reaction mixture turning a dark color (e.g., brown, purple, or black)?
Dark coloration often indicates the formation of elemental bromine (Br₂) or complex, possibly polymeric, side products. This can be caused by:
-
Degradation of the Brominating Agent: Reagents like N-Bromosuccinimide (NBS) can decompose, especially in the presence of light or acid, to release Br₂.[1]
-
Oxidation: Veratryl alcohol or the resulting bromide can be susceptible to oxidation, especially under harsh conditions, leading to colored impurities.[2]
-
Excessive Reaction Temperature or Time: Overheating can accelerate side reactions and decomposition.
Q3: Which brominating agent is best to minimize dibrominated byproducts?
The choice of reagent is critical for selectivity.
-
For selective benzylic bromination (Recommended): Use N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4] This favors a free-radical pathway that is selective for the benzylic position.[5]
-
To be avoided (Promotes aromatic bromination): Using elemental bromine (Br₂), especially with a Lewis acid catalyst (like FeBr₃ or AlBr₃), will strongly favor electrophilic aromatic substitution, leading to significant ring bromination.[6] Similarly, reagents like phosphorus tribromide (PBr₃) are primarily for converting alcohols to alkyl bromides and can also promote side reactions if not used carefully under optimized conditions.[7][8]
Q4: How can I effectively monitor the reaction to prevent over-bromination?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (veratryl alcohol). The product, veratryl bromide, should have a higher Rf value than the starting alcohol. The dibrominated byproduct will typically have an even higher Rf value. The reaction should be stopped once the starting material is consumed, and before a significant spot for the dibrominated product appears.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of veratryl bromide.
| Observation / Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| High levels of dibrominated byproduct detected by NMR/MS. | 1. Incorrect Brominating Agent: Use of Br₂ instead of NBS.[9] 2. Reaction Conditions Favoring Electrophilic Substitution: Use of a polar or protic solvent (e.g., acetic acid) which can facilitate ionic pathways.[10] 3. Prolonged Reaction Time/High Temperature: Allows the slower aromatic substitution to compete with the faster benzylic bromination. | Action: Switch to NBS with a radical initiator (AIBN) in an anhydrous, non-polar solvent (e.g., CCl₄).[1] Rationale: This establishes a radical chain mechanism, which is highly selective for the benzylic C-H bond, as the resulting benzylic radical is resonance-stabilized.[4] This minimizes the formation of electrophilic bromine species that attack the aromatic ring. |
| Low or no conversion of veratryl alcohol. | 1. Inactive Radical Initiator: AIBN or benzoyl peroxide has degraded. 2. Presence of Radical Inhibitors: Impurities in the solvent or starting material (e.g., phenols, water) can quench the radical reaction. 3. Insufficient Energy: Inadequate heat or light to initiate the reaction. | Action: Use freshly recrystallized NBS and a fresh source of AIBN. Ensure all glassware is oven-dried and solvents are anhydrous. Reflux the reaction as per standard protocols. Rationale: Radical reactions are chain reactions that require a continuous population of radicals. Inhibitors terminate these chains, and inactive initiators fail to start them. Anhydrous conditions are crucial as water can hydrolyze NBS.[11] |
| Reaction workup is difficult; succinimide byproduct is hard to remove. | Succinimide Solubility: Succinimide, the byproduct of NBS, has moderate solubility in both water and some organic solvents, making separation challenging.[12] | Action: After the reaction, cool the mixture to precipitate the succinimide and filter it off. During aqueous workup, wash the organic layer with a dilute base (e.g., sat. NaHCO₃ or dilute NaOH) to deprotonate the succinimide (pKa ~9.6), making it highly water-soluble.[12][13] Follow with a brine wash. |
| Product degradation during purification. | Instability of Veratryl Bromide: As a benzylic bromide, the product is a potent lachrymator and is sensitive to moisture (hydrolysis back to the alcohol) and heat. It can also be unstable on silica gel for extended periods. | Action: Minimize exposure to atmospheric moisture. Use rapid purification techniques like flash column chromatography with a less polar solvent system (e.g., Hexane/Ethyl Acetate). Evaporate solvents at low temperatures (e.g., <40°C). Store the final product under an inert atmosphere (N₂ or Ar) at low temperatures. |
Reaction Mechanisms & Pathways
The key to a successful synthesis is favoring the radical pathway for benzylic bromination while suppressing the competing electrophilic aromatic substitution pathway.
Optimized Protocol: Selective Benzylic Bromination
This protocol is designed to maximize the yield of veratryl bromide while minimizing the formation of the 6-bromo dibrominated byproduct.
Materials:
-
Veratryl alcohol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add veratryl alcohol and anhydrous CCl₄.
-
Reagent Addition: Add N-bromosuccinimide and AIBN to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 1-3 hours.
-
Workup - Step 1 (Quenching & Filtration): Cool the reaction mixture in an ice bath. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide.[13]
-
Workup - Step 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to remove any remaining succinimide and acidic traces.
-
Water (1x).
-
Brine (1x) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo at low temperature (<40°C).
-
Purification (If Necessary): If TLC indicates the presence of impurities, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes [mdpi.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Purification strategies for 3,4-dimethoxybenzyl bromide reaction mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3,4-dimethoxybenzyl bromide (DMBBr). Drawing from established protocols and field experience, this document offers troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity DMBBr for your synthetic needs.
Introduction to Purification Challenges
3,4-Dimethoxybenzyl bromide is a highly reactive and valuable intermediate, primarily used for introducing the 3,4-dimethoxybenzyl (DMPM) protecting group.[1] Its reactivity, however, is a double-edged sword. The benzylic bromide is susceptible to hydrolysis, and the electron-rich aromatic ring can lead to side reactions, complicating purification.[1][2] Furthermore, the compound's sensitivity to air, moisture, and light necessitates careful handling and storage to prevent degradation.[1][3]
This guide is structured to address the most common issues encountered during the workup and purification of DMBBr reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might see in my crude 3,4-dimethoxybenzyl bromide?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Material: 3,4-dimethoxybenzyl alcohol is a frequent contaminant if the bromination reaction does not go to completion.[1][4]
-
Hydrolysis Product: Exposure to water during workup or storage can lead to the formation of 3,4-dimethoxybenzyl alcohol.
-
Side-Reaction Byproducts: Depending on the brominating agent (e.g., HBr, PBr₃), various inorganic and organic byproducts can be generated.[1][5]
-
Over-brominated Species: While less common for this specific substrate compared to others, there is a potential for bromination on the aromatic ring, especially under harsh conditions.
-
Degradation Products: Exposure to light and air can cause the compound to decompose into a dark-colored slurry over time.[2]
Q2: What is the best way to store purified 3,4-dimethoxybenzyl bromide to maintain its purity?
A2: Due to its instability, proper storage is critical. Store 3,4-dimethoxybenzyl bromide under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3][4] It should be kept in a freezer at temperatures below -15°C to minimize thermal degradation.[4][6] Protection from light is also essential to prevent light-induced degradation.[3]
Q3: My purified 3,4-dimethoxybenzyl bromide is an off-white or yellowish solid. Is this normal?
A3: High-purity 3,4-dimethoxybenzyl bromide is typically an off-white powder or solid.[1][4] A slight yellow cast can be acceptable, but a significant yellow or brown color may indicate the presence of impurities or degradation products. Further purification may be necessary if high purity is required for your application.
Q4: I am having trouble separating my product from the starting material (3,4-dimethoxybenzyl alcohol) by column chromatography as their Rf values are very close. What can I do?
A4: This is a common issue. Here are a few strategies:
-
Optimize Your Solvent System: Systematically vary the polarity of your eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) can improve separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a different type of silica with a different pore size.
-
Chemical Quenching of Excess Reagent: If you used a reagent like PBr₃, a careful aqueous workup is crucial to remove phosphorous byproducts.
-
Consider a Derivatization Approach: In some challenging cases, you could selectively react the starting alcohol with a reagent that significantly changes its polarity, making separation easier. However, this adds extra steps to your synthesis.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 3,4-dimethoxybenzyl bromide.
Problem 1: My product is an oil and will not crystallize.
Causality: The presence of impurities, such as residual solvent or unreacted starting material, can lower the melting point of the product and prevent crystallization. 3,4-dimethoxybenzyl bromide has a reported melting point of 56-58°C.[1][4]
Solution Workflow:
References
- 1. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 5. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 6. 3,4-Dimethoxybenzyl bromide | 21852-32-4 | FD22198 [biosynth.com]
Technical Support Center: Managing Acidic Byproducts in Veratryl Bromide Reactions
Welcome to the technical support center for managing acidic byproducts in reactions involving veratryl bromide (3,4-dimethoxybenzyl bromide). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with acidic byproduct formation, ensuring the integrity and yield of your synthesis.
Introduction: The Challenge of Acidity in Veratryl Bromide Reactions
Veratryl bromide is a valuable intermediate in organic synthesis, frequently employed in the production of pharmaceuticals and other complex organic molecules.[1][2] A common feature of its reactivity, particularly in nucleophilic substitution reactions like Williamson ether synthesis, is the generation of hydrogen bromide (HBr) as a stoichiometric byproduct.[3][4][5][6]
If left unmanaged, the accumulation of HBr can lead to a host of experimental issues, including:
-
Degradation of Acid-Sensitive Substrates and Products: The acidic environment can cause unwanted side reactions or decomposition of your target molecules.
-
Reduced Reaction Rates and Yields: A decrease in the nucleophilicity of the reacting species can occur in a highly acidic medium.
-
Complex Purification Procedures: The presence of acidic impurities necessitates additional, often cumbersome, purification steps.
This guide provides a comprehensive overview of strategies to effectively manage HBr and other acidic byproducts in your veratryl bromide reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the management of acidic byproducts in veratryl bromide reactions:
Q1: What is the primary acidic byproduct in most veratryl bromide reactions, and why is it problematic?
A1: The primary acidic byproduct is typically hydrogen bromide (HBr).[7][8] It is generated when the bromide ion is displaced by a nucleophile. HBr is a strong acid and can protonate sensitive functional groups, catalyze side reactions, or even degrade the desired product, leading to lower yields and purity.
Q2: What are the most common methods for neutralizing HBr in situ?
A2: The most common method is the addition of a base to the reaction mixture. These bases, often referred to as "acid scavengers" or "proton sponges," neutralize the HBr as it is formed.[9][10] The choice of base is critical and depends on the specific reaction conditions.
Q3: How do I choose the right base for my reaction?
A3: The selection of an appropriate base depends on several factors, including the pKa of the conjugate acid of the base, its solubility in the reaction solvent, and its potential for side reactions. A general rule is to choose a base whose conjugate acid has a pKa slightly higher than the pKa of HBr, ensuring efficient neutralization without being overly basic to interfere with the reaction.
Q4: Can I use an aqueous workup to remove HBr instead of an in-situ base?
A4: Yes, an aqueous workup with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is a common method to remove HBr after the reaction is complete.[11][12] However, this does not prevent potential degradation of your product during the reaction. For sensitive substrates, in-situ neutralization is often preferred.
Q5: Are there any non-basic methods to remove HBr?
A5: While less common for laboratory-scale synthesis, azeotropic distillation can be used to remove HBr from a reaction mixture.[13] This technique is more prevalent in industrial processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction due to decreased nucleophilicity. Degradation of starting material or product by HBr. | 1. Add an appropriate base: Introduce a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to the reaction mixture to neutralize HBr in situ. 2. Monitor the reaction: Use techniques like TLC or in-situ IR spectroscopy to track the progress of the reaction and identify any potential decomposition.[14][15] |
| Formation of multiple byproducts | Acid-catalyzed side reactions. | 1. Re-evaluate your choice of base: A base that is too strong or nucleophilic might be participating in the reaction. Consider a more sterically hindered, non-nucleophilic base. 2. Lower the reaction temperature: This can often suppress unwanted side reactions. |
| Difficulty in product purification | Presence of acidic impurities and salts formed from neutralization. | 1. Perform an aqueous workup: Wash the organic layer with a saturated solution of a mild base (e.g., NaHCO₃) to remove residual acid, followed by a brine wash to remove excess water.[11] 2. Consider a scavenger resin: For small-scale reactions, scavenger resins can be used to selectively remove excess reagents and byproducts, simplifying purification.[9][16] |
| Inconsistent reaction outcomes | Veratryl bromide instability. | Veratryl bromide can be unstable and should be stored under inert atmosphere at low temperatures.[17] It is often best to use it freshly prepared or from a recently opened container. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with Veratryl Bromide using Potassium Carbonate
This protocol describes a typical Williamson ether synthesis, a common reaction for veratryl bromide, using potassium carbonate as an acid scavenger.[3]
Materials:
-
Veratryl bromide
-
Alcohol (your desired nucleophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[6]
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF or ACN, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure a fine suspension.
-
Add a solution of veratryl bromide (1.1 - 1.2 eq) in a minimal amount of the reaction solvent dropwise over 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Workup Procedure for Removing HBr and Excess Veratryl Bromide
This protocol details a workup procedure to quench the reaction and remove acidic byproducts and unreacted veratryl bromide.
Procedure:
-
After the reaction is deemed complete by TLC or other monitoring techniques, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring to neutralize any remaining HBr. Be cautious as CO₂ evolution may cause foaming.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to ensure complete removal of acid).
-
Water.
-
Brine (to facilitate phase separation and remove residual water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
If unreacted veratryl bromide remains, it can often be removed by column chromatography or by reacting the crude mixture with a scavenger resin.[18]
Visualization of Key Concepts
Workflow for Selecting an Acid Scavenger
Caption: Decision tree for selecting an appropriate acid scavenger.
General Reaction Scheme with Acid Scavenger
Caption: Role of a base in neutralizing HBr during reaction.
Safety Precautions
-
Veratryl Bromide: Veratryl bromide is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Bromide: HBr is a toxic and corrosive gas.[19][20][21][22] When generated in situ, it will be dissolved in the reaction mixture. The neutralization process can be exothermic. Add quenching reagents slowly and with adequate cooling.
-
Bases: Handle all bases with care. Strong organic bases like pyridine and triethylamine are flammable and have strong odors.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
- 1. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide - Google Patents [patents.google.com]
- 2. 21852-32-4 CAS Manufactory [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CA1058223A - Removal of hbr from brominated pentaerythritols - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Monitoring | Bruker [bruker.com]
- 16. Organic synthesis: Scavengers in full flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. uni-muenster.de [uni-muenster.de]
- 20. taihegas.com [taihegas.com]
- 21. holstongases.com [holstongases.com]
- 22. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
Technical Support Center: Optimizing Nucleophilic Substitution with 3,4-Dimethoxybenzyl Bromide
Welcome to the technical support center for optimizing reaction conditions involving 3,4-dimethoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you streamline your experiments and achieve optimal results.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 3,4-dimethoxybenzyl bromide.
Issue 1: Low or No Product Yield
Question: I am performing a nucleophilic substitution with 3,4-dimethoxybenzyl bromide and an alcohol (Williamson ether synthesis), but I'm observing very low to no yield of my desired ether product. What could be the cause?
Answer:
Several factors can contribute to low or no product yield in this reaction. Let's break down the potential causes and solutions:
-
Cause A: Inactive Nucleophile. The most common reason for failure in a Williamson ether synthesis is incomplete deprotonation of the alcohol to form the reactive alkoxide nucleophile.[1]
-
Solution:
-
Choice of Base: For complete and irreversible deprotonation of most alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is highly effective.[1] Weaker bases, such as potassium carbonate (K₂CO₃), can be used but may require higher temperatures and longer reaction times, and are generally more suitable for more acidic nucleophiles like phenols.[1] The pKa of the alcohol should be considered when selecting the base.[2]
-
Anhydrous Conditions: Hydride bases react violently with water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Any moisture will quench the base and prevent the formation of the alkoxide.
-
-
-
Cause B: Degraded 3,4-Dimethoxybenzyl Bromide. 3,4-Dimethoxybenzyl bromide is a reactive compound and can degrade over time, especially if not stored properly.[3][4] It is sensitive to air, moisture, and light.[3]
-
Solution:
-
Proper Storage: Store 3,4-dimethoxybenzyl bromide under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -15°C.[5][6]
-
Freshly Prepared or Purified: For best results, use freshly prepared 3,4-dimethoxybenzyl bromide or purify it before use if degradation is suspected.[5] It can be synthesized from 3,4-dimethoxybenzyl alcohol using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3]
-
Visual Inspection: The pure compound is an off-white powder or solid.[3][5] Discoloration (e.g., turning into a black slurry) can indicate decomposition.[4]
-
-
-
Cause C: Inappropriate Solvent. The choice of solvent is crucial for the success of SN2 reactions.
-
Solution:
-
Polar Aprotic Solvents: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents solvate the cation of the alkoxide, leaving the nucleophile "naked" and more reactive.[1] Tetrahydrofuran (THF) is also a common choice, particularly when using hydride bases.[1]
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1]
-
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I minimize them?
Answer:
The primary competing reaction in this context is elimination (E2), and other side reactions can also occur.
-
Cause A: E2 Elimination. While 3,4-dimethoxybenzyl bromide is a primary halide, which generally favors SN2, elimination can still occur, especially with sterically hindered or strongly basic nucleophiles.[7][8]
-
Solution:
-
Temperature Control: Higher temperatures favor elimination.[8] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these reactions can proceed at room temperature after the initial alkoxide formation.[1]
-
Nucleophile Choice: If your nucleophile is particularly bulky, it may act more as a base, promoting elimination. This is less of a concern with primary benzylic halides compared to secondary or tertiary halides.[9]
-
-
-
Cause B: Hydrolysis of the Bromide. If there is moisture in the reaction, the 3,4-dimethoxybenzyl bromide can hydrolyze to form 3,4-dimethoxybenzyl alcohol.[3]
-
Solution: As mentioned previously, ensure strictly anhydrous conditions by using dried glassware and anhydrous solvents.
-
-
Cause C: Self-Condensation/Polymerization. Benzylic halides can be prone to self-condensation, especially in the presence of strong bases or Lewis acids.
-
Solution: Add the 3,4-dimethoxybenzyl bromide solution slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile and minimizes self-reaction.
-
Issue 3: Reaction Stalls or is Incomplete
Question: I'm monitoring my reaction by TLC, and it appears to have stalled with a significant amount of starting material remaining, even after an extended period. What should I do?
Answer:
A stalled reaction can often be pushed to completion with some adjustments.
-
Cause A: Insufficient Reagent. One of the reagents may have been consumed or was not added in the correct stoichiometry.
-
Solution:
-
Reagent Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the 3,4-dimethoxybenzyl bromide is used to ensure the complete consumption of the potentially more valuable nucleophile.[1] Ensure your initial measurements were accurate.
-
Adding More Reagent: If you suspect one reagent is limiting, you can try adding a small additional portion. For example, if you suspect incomplete alkoxide formation, you could carefully add more base. If the alkoxide is formed and stable, adding more 3,4-dimethoxybenzyl bromide could drive the reaction forward.
-
-
-
Cause B: Low Reaction Temperature. The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gentle heating can sometimes be necessary to drive the reaction to completion, but be mindful that this can also increase the rate of side reactions like elimination.[8] A modest increase in temperature (e.g., to 40-50 °C) can be effective.
-
-
Cause C: Poor Solubility. If one of the reactants, particularly the alkoxide salt, is not fully dissolved in the solvent, the reaction will be slow or incomplete.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent (like DMF or DMSO) to dissolve the reactants. Gentle warming can also help with solubility issues.
-
II. Frequently Asked Questions (FAQs)
Q1: Is the reaction with 3,4-dimethoxybenzyl bromide SN1 or SN2?
A1: 3,4-Dimethoxybenzyl bromide is a primary benzylic halide. As a primary halide, it strongly favors the SN2 mechanism , especially with good nucleophiles. However, the benzylic position can stabilize a carbocation through resonance, meaning an SN1 pathway is also possible, particularly under solvolysis conditions with a weak nucleophile (e.g., in a protic solvent like ethanol or water).[10][11] For preparative synthesis, conditions are almost always chosen to promote the SN2 pathway (strong nucleophile, polar aprotic solvent).[1]
Q2: How do the dimethoxy groups affect the reactivity of 3,4-dimethoxybenzyl bromide?
A2: The two electron-donating methoxy groups on the benzene ring increase the electron density of the aromatic system.[3] This has two main effects:
-
It activates the benzylic position, making the compound more reactive towards nucleophilic attack compared to unsubstituted benzyl bromide.[3][4]
-
It significantly stabilizes the potential benzylic carbocation intermediate, which is why the 3,4-dimethoxybenzyl (DMB) group is used as an acid-labile protecting group.[3][12] This increased stability also makes the compound more susceptible to degradation.[4]
Q3: Can I use 3,4-dimethoxybenzyl chloride instead of the bromide?
A3: Yes, the chloride can be used. However, bromide is a better leaving group than chloride, so reactions with 3,4-dimethoxybenzyl bromide are generally faster than with the corresponding chloride. If you are using the chloride, you may need to use more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable outcome. Adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide or tetrabutylammonium iodide) can facilitate the reaction through an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[1] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the starting materials (alcohol and benzyl bromide) and the product. The starting benzyl bromide and the product ether can be visualized under a UV lamp, and the alcohol may require staining (e.g., with potassium permanganate or ceric ammonium molybdate) if it is not UV-active.
Q5: My nucleophile has multiple reactive sites. How can I achieve selectivity?
A5: If your nucleophile has multiple nucleophilic sites (e.g., a molecule with both an alcohol and an amine), achieving selectivity can be challenging.
-
Protecting Groups: The most robust strategy is to use protecting groups to temporarily block the other reactive sites.[13]
-
pH Control: The relative nucleophilicity of different functional groups can sometimes be controlled by adjusting the pH. For example, at a specific pH, an amine might be protonated and non-nucleophilic, allowing an alcohol to react.
-
Intrinsic Reactivity: In some cases, one functional group is inherently more nucleophilic than another under the reaction conditions, which may provide sufficient selectivity without the need for protecting groups.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Williamson Ether Synthesis with an Alcohol
This protocol describes a general method for the synthesis of a 3,4-dimethoxybenzyl ether from an alcohol using sodium hydride.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
3,4-Dimethoxybenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Electrophile | 3,4-Dimethoxybenzyl bromide | Highly reactive primary benzylic halide.[3] |
| Nucleophile | Alcohol, Phenol, Amine, etc. | Wide range of nucleophiles can be used. |
| Base | NaH, KH (for alcohols) | Strong, non-nucleophilic base for complete deprotonation.[1] |
| K₂CO₃, Cs₂CO₃ (for phenols) | Milder bases suitable for more acidic nucleophiles.[1] | |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents enhance SN2 reaction rates.[1] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like elimination.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of reagents by air and moisture.[3][14] |
IV. Visual Guides
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
SN1 vs. SN2 Pathways for 3,4-Dimethoxybenzyl Bromide
Caption: Comparison of SN1 and SN2 mechanisms.
V. References
-
Career Henan Chemical Co. (n.d.). 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). Retrieved from Career Henan Chemical Co.
-
ChemicalBook. (2023). 3,4-DIMETHOXYBENZYL BROMIDE. Retrieved from ChemicalBook.
-
BenchChem. (2025). Optimizing base and solvent for 3,4-Dimethoxybenzyl ether synthesis. Retrieved from BenchChem.
-
Mnangat, P. B., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 16(1), 53-58.
-
BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis. Retrieved from BenchChem.
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from SIUE.
-
Pearson. (n.d.). Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide. Retrieved from Pearson.
-
Google Patents. (2014). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide. Retrieved from Google Patents.
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from ASC College, Kolhar.
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances.
-
Biosynth. (n.d.). 3,4-Dimethoxybenzyl bromide. Retrieved from Biosynth.
-
BenchChem. (2025). Application of the 3,4-Dimethoxybenzyl (DMB) Protecting Group in Carbohydrate Synthesis. Retrieved from BenchChem.
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry.
-
ResearchGate. (2023). Problem in Williamson ether synthesis? Retrieved from ResearchGate.
-
Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor.
-
HETEROCYCLES. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). 84(2), 1355-1362.
-
BenchChem. (2025). In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage. Retrieved from BenchChem.
-
BenchChem. (2025). Technical Support Center: 2,4-Dimethoxybenzyl Ether Formation. Retrieved from BenchChem.
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from University of Calgary.
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from NIH.
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from Chem-Station International Edition.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 6. 3,4-Dimethoxybenzyl bromide | 21852-32-4 | FD22198 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. siue.edu [siue.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 11. asccollegekolhar.in [asccollegekolhar.in]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Ring Bromination in Reactions Involving Veratryl Compounds
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in synthetic organic chemistry: the undesired ring bromination of veratryl compounds (3,4-dimethoxybenzyl derivatives) during benzylic bromination reactions. Our goal is to equip you with the mechanistic understanding and practical protocols to achieve high selectivity for the desired veratryl bromide product.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when encountering issues with the bromination of veratryl alcohol or related structures.
Q1: I'm trying to synthesize veratryl bromide from veratryl alcohol using NBS, but I'm seeing significant amounts of a dibrominated product and other aromatic impurities. What is happening?
A1: You are likely observing competitive electrophilic aromatic substitution (SEAr) on the electron-rich veratrole ring.[1] The two methoxy groups are strong activating groups, making the aromatic ring highly susceptible to attack by electrophilic bromine species.[2][3] Standard benzylic bromination conditions, especially if not carefully controlled, can generate these electrophiles, leading to bromination at the aromatic positions (primarily positions 2, 5, and 6) in addition to the desired benzylic position.
Q2: What is the fundamental difference between the desired benzylic bromination and the undesired ring bromination?
A2: The two pathways proceed via entirely different mechanisms.[4][5]
-
Benzylic Bromination: This is a free-radical chain reaction . It requires a radical initiator (like AIBN or light) to generate a bromine radical (Br•), which then abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzylic radical.[4][6] This radical then reacts with a bromine source to yield the final product.
-
Ring Bromination (SEAr): This is an electrophilic aromatic substitution . It involves the attack of an electrophile (like Br+ or a polarized Br2 molecule) on the electron-rich π-system of the benzene ring, forming a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.[7]
Q3: Is N-Bromosuccinimide (NBS) always the best choice for this reaction? I've heard it's selective for benzylic positions.
A3: While NBS is a premier reagent for allylic and benzylic bromination, its selectivity is not absolute and is highly dependent on reaction conditions.[8][9] The key advantage of NBS is that it provides a low, steady concentration of Br2, which favors the radical pathway.[10][11] However, if acidic byproducts (like HBr) accumulate, or if polar solvents are used, ionic pathways can be promoted, leading to the formation of electrophilic bromine and subsequent ring bromination.[12] Freshly recrystallized NBS is often recommended to minimize side reactions.[8][9]
Q4: Can I use elemental bromine (Br2) directly?
A4: Using Br2 directly is generally not recommended for selective benzylic bromination of activated systems like veratrole. Molecular bromine is a potent electrophile, especially in the presence of even trace amounts of Lewis acids, and will aggressively brominate the aromatic ring.[7] To achieve benzylic bromination with Br2, the reaction must be conducted under strict free-radical conditions (e.g., non-polar solvent, high temperature, UV irradiation) and even then, competing ring substitution is a significant risk.[2]
Troubleshooting Guide: Problem, Cause, and Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem: Significant Ring Bromination Observed by NMR/GC-MS
Potential Cause 1: Promotion of Electrophilic Aromatic Substitution (SEAr) The reaction conditions are inadvertently favoring the ionic SEAr pathway over the desired free-radical pathway. This is the most common cause of failure.
Solutions:
-
Choice of Solvent: Switch to a non-polar solvent. Carbon tetrachloride (CCl4) is the classic choice for Wohl-Ziegler reactions, though its toxicity has led to its replacement by solvents like cyclohexane, benzene, or α,α,α-trifluorotoluene.[10] Polar solvents can stabilize ionic intermediates, promoting the SEAr mechanism.
-
Radical Initiator: Ensure a proper radical initiator is used. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are standard choices that must be added to initiate the radical chain reaction.[1] Alternatively, photo-initiation with a UV or a high-intensity visible light lamp can be highly effective.[13][14]
-
Acid Scavenger: The reaction generates HBr as a byproduct. HBr can react with NBS to produce more Br2, which can then act as an electrophile. Include a non-basic acid scavenger like barium carbonate to neutralize trace acids without interfering with the radical mechanism.[9]
-
Reagent Purity: Use freshly recrystallized NBS. Impurities in aged NBS can initiate ionic side reactions.[8][9]
Potential Cause 2: Reaction Temperature is Too Low Free-radical initiation often requires thermal energy to cleave the initiator (like AIBN) or the N-Br bond in NBS.
Solution:
-
Ensure Reflux Conditions: The reaction is typically performed at the reflux temperature of the chosen non-polar solvent (e.g., CCl4 at ~77°C, cyclohexane at ~81°C).[1] This ensures a sufficient rate of radical initiation.
Problem: Low Yield of Veratryl Bromide and Recovery of Starting Material
Potential Cause 1: Inefficient Radical Initiation The free-radical chain reaction is not starting or propagating effectively.
Solutions:
-
Check Initiator Viability: AIBN and benzoyl peroxide have limited shelf lives. Ensure your initiator is not expired and has been stored correctly.
-
Increase Initiator Concentration: While typically used in catalytic amounts, a slight increase in the mole percentage of the initiator may be necessary.
-
Initiate with Light: If thermal initiation is insufficient, irradiate the reaction mixture with a suitable lamp. Photo-initiation can be more efficient and allow for lower reaction temperatures.[13]
Potential Cause 2: Presence of Radical Inhibitors Trace impurities in the starting material or solvent can quench the radical chain reaction.
Solutions:
-
Purify Starting Materials: Ensure the veratryl alcohol is pure and dry.
-
Use Anhydrous Solvents: Water can hydrolyze the product and may interfere with the reaction.[9] Ensure your solvent is rigorously dried before use.
-
Degas the Solvent: Dissolved oxygen can act as a radical inhibitor. Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before adding reagents.
Visualizing the Competing Pathways
The following diagram illustrates the critical choice between the desired radical pathway for benzylic bromination and the undesired ionic pathway for ring bromination.
Caption: Competing reaction pathways for the bromination of veratryl alcohol.
Recommended Protocol for Selective Benzylic Bromination
This protocol is designed to maximize the yield of veratryl bromide while minimizing ring substitution.
Materials:
-
Veratryl alcohol (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl4) or Cyclohexane
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and light source (e.g., 250W tungsten lamp) if needed
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with an inert gas.
-
Charging the Flask: To the round-bottom flask, add veratryl alcohol, anhydrous CCl4 (or cyclohexane), and the radical initiator (AIBN).
-
Addition of NBS: Add the recrystallized NBS to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux. For enhanced initiation, the flask can be irradiated with a lamp.[9][13]
-
Monitoring: Monitor the reaction progress by TLC or GC. A key indicator is the consumption of the starting material. The reaction is typically complete within 1-3 hours. The solid succinimide byproduct will float to the surface.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide solid and wash it with a small amount of cold solvent.
-
Wash the filtrate with water to remove any remaining succinimide and HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude veratryl bromide is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient. Note that veratryl bromide is a lachrymator and can be unstable, so it is often best prepared fresh and used immediately.[15]
Data Summary: Conditions and Selectivity
The choice of reaction conditions is paramount for success. The following table summarizes the expected outcomes.
| Reagent System | Solvent | Initiator | Expected Major Product | Common Side Products |
| NBS | CCl4 / Cyclohexane | AIBN or Light | Veratryl Bromide (Benzylic) | Minimal Ring Bromination |
| NBS | CH3CN / DMF (Polar) | None / Heat | Ring Brominated Isomers | Veratryl Bromide, Di-bromo species |
| Br2 | CH2Cl2 / Acetic Acid | Lewis Acid (FeBr3) | Ring Brominated Isomers | Poly-brominated species |
| Br2 | CCl4 | Light | Veratryl Bromide (Benzylic) | Significant Ring Bromination |
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and resolve issues systematically.
Caption: A systematic workflow for troubleshooting bromination reactions.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistry.coach [chemistry.coach]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
- 14. Selectivity of Aryl and Benzylic Bromination - Enlighten Theses [theses.gla.ac.uk]
- 15. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols
In the landscape of multi-step organic synthesis, particularly within pharmaceutical development and the construction of complex molecules, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl functionalities, benzyl ether-type groups are a mainstay. Among these, the p-methoxybenzyl (PMB) group has long been a reliable and widely used option. However, the 2,4-dimethoxybenzyl (DMB) group has emerged as a powerful alternative, offering distinct advantages in lability and orthogonality that can be leveraged to navigate challenging synthetic pathways. This guide provides a comprehensive, data-supported comparison of the DMB and PMB protecting groups to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Chemical Properties and Reactivity
Both PMB and DMB groups are typically introduced to an alcohol via a Williamson ether synthesis.[1] Their stability and reactivity are primarily dictated by the electron-donating methoxy substituents on the aromatic ring. The crucial difference lies in the presence of an additional methoxy group at the ortho position in the DMB group. This second methoxy group significantly increases the electron density of the aromatic ring compared to the monosubstituted PMB group.[1] This heightened electron-donating capacity makes the DMB group considerably more susceptible to cleavage under both acidic and oxidative conditions.[1] This disparity in reactivity is the foundation of their differential application and enables the selective deprotection of a DMB ether in the presence of a PMB ether, a cornerstone of orthogonal protection strategies in the synthesis of complex molecules.[2]
The enhanced lability of the DMB group translates to the requirement for milder reaction conditions and often shorter reaction times for its removal compared to the PMB group.[1]
Quantitative Performance Data: A Comparative Overview
| Feature | 2,4-Dimethoxybenzyl (DMB) | p-Methoxybenzyl (PMB) |
| Structure | ||
| Acidic Cleavage Reagents | Trifluoroacetic acid (TFA) (e.g., 10% in CH₂Cl₂), Triflic Acid (TfOH)[3] | Trifluoroacetic acid (TFA)[4], Triflic Acid (TfOH)[5] |
| Relative Acid Lability | High; readily cleaved under mild acidic conditions.[6] | Moderate; more stable than DMB but more labile than an unsubstituted benzyl group.[6] |
| Oxidative Cleavage Reagents | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)[7], Ceric Ammonium Nitrate (CAN) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)[8], Ceric Ammonium Nitrate (CAN)[9] |
| Relative Oxidative Lability | High; cleaved rapidly with DDQ.[7] | Moderate; cleaved with DDQ, but generally slower than DMB.[9] |
| Orthogonality | Can be selectively cleaved in the presence of PMB and Benzyl (Bn) ethers.[2] | Can be selectively cleaved in the presence of Benzyl (Bn) ethers.[9] |
| Stability | Stable to basic conditions, catalytic hydrogenolysis (in the absence of strong acid), and many organometallic reagents.[10] | Stable to basic conditions, catalytic hydrogenolysis, and many organometallic reagents.[11] |
Mechanistic Insights into Deprotection
The cleavage of both DMB and PMB ethers proceeds through the formation of a stabilized benzylic carbocation in acidic media, or via a charge-transfer complex under oxidative conditions.[6][7]
Acid-Catalyzed Deprotection
The acid-catalyzed cleavage of DMB and PMB ethers follows an SN1-type mechanism.[12] The rate of this reaction is critically dependent on the stability of the resulting benzylic carbocation intermediate. The two electron-donating methoxy groups of the DMB ether provide significantly greater resonance stabilization to the carbocation compared to the single methoxy group of the PMB ether.[6] This enhanced stabilization accelerates the cleavage of the DMB group, allowing for its removal under much milder acidic conditions.[6]
Caption: Acid-catalyzed deprotection mechanism of DMB and PMB ethers.
Oxidative Deprotection with DDQ
The cleavage of DMB and PMB ethers with DDQ proceeds through an oxidative pathway initiated by the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ.[13][14] This is followed by a single electron transfer (SET) to generate a resonance-stabilized radical cation of the substrate and the DDQ radical anion.[13] In the presence of water, the radical cation is trapped to form a hemiacetal intermediate, which then collapses to release the free alcohol, the corresponding benzaldehyde, and the reduced form of DDQ (DDQH₂).[7][13]
Caption: General mechanism for the oxidative deprotection of DMB/PMB ethers with DDQ.
Experimental Protocols
The following are representative, step-by-step methodologies for the protection of an alcohol with a PMB group and the subsequent orthogonal deprotection of a DMB group in the presence of a PMB group.
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Objective: To protect a primary alcohol as its PMB ether using Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-methoxybenzyl chloride in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.[2]
Protocol 2: Selective Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ether with DDQ in the Presence of a p-Methoxybenzyl (PMB) Ether
Objective: To selectively cleave a DMB ether while leaving a PMB ether intact.
Materials:
-
Substrate containing both DMB and PMB ethers (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Dissolve the substrate in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).[15]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically develop a dark color upon formation of the charge-transfer complex.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the selective disappearance of the DMB-protected starting material by TLC.
-
Upon completion of the selective deprotection, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic DDQH₂ byproduct.[7]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the PMB-protected alcohol.[6]
Conclusion
Both 2,4-dimethoxybenzyl and p-methoxybenzyl ethers are highly effective and versatile protecting groups for alcohols in organic synthesis. The central distinction lies in their relative lability, with the DMB group being significantly more susceptible to cleavage under both acidic and oxidative conditions.[1] This key difference makes the DMB group particularly advantageous for substrates requiring very mild deprotection conditions to preserve other sensitive functionalities.[6] Furthermore, the differential reactivity of DMB and PMB ethers provides a powerful tool for orthogonal protection strategies, which are indispensable in the synthesis of complex natural products and pharmaceuticals.[6][2] For syntheses where a more robust protecting group is required, the PMB group remains an excellent and reliable choice. The choice between DMB and PMB should therefore be a strategic one, guided by the specific demands of the synthetic route and the nature of the other functional groups present in the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Selective Deprotection of 3,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl Ethers
In the landscape of complex organic synthesis, the strategic deployment and removal of protecting groups are critical for achieving synthetic targets. Among the arsenal of protecting groups for hydroxyl functionalities, the 3,4-dimethoxybenzyl (DMB) ether offers a unique combination of stability and selective lability. This guide provides a comprehensive comparison of methodologies for the selective deprotection of DMB ethers while preserving the more robust benzyl (Bn) ethers, a common challenge in multi-step synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by leveraging the nuanced reactivity of these protecting groups.
The Chemical Basis for Selectivity: DMB vs. Benzyl Ethers
The selective cleavage of a DMB ether in the presence of a benzyl ether hinges on the electronic properties of the aromatic rings. The two electron-donating methoxy groups on the DMB ring significantly increase its electron density compared to the unsubstituted benzene ring of the benzyl ether.[1] This heightened electron density renders the DMB group more susceptible to both oxidative and acidic cleavage.[2] Consequently, reagents and conditions can be fine-tuned to exploit this reactivity difference, enabling the selective removal of the DMB group while the benzyl ether remains intact.[1][2]
Comparison of Deprotection Methodologies
The selective removal of DMB ethers in the presence of benzyl ethers is primarily achieved through oxidative cleavage or under specific acidic conditions. The choice of method depends on the substrate's overall functionality and tolerance to the reaction conditions.
| Method | Reagent | Typical Conditions | Reaction Time | DMB Cleavage Yield | Benzyl Ether Stability | Key Considerations |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | High (>90%) | Generally stable | Highly selective. The reduced DDQ (DDQH₂) is acidic and requires a basic workup.[2] Electron-rich dienes or trienes may be sensitive.[3] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C to rt | Variable | Good to High | Generally stable, but can be cleaved under forcing conditions.[2] | Often used for p-methoxybenzyl (PMB) deprotection and can be less selective than DDQ depending on the substrate.[2] |
| Acidic Cleavage | Triflic Acid (TfOH) with a scavenger | CH₂Cl₂, 0 °C to rt | < 30 minutes | High | Generally stable | Rapid and effective. Requires a scavenger (e.g., 1,3-dimethoxybenzene or thioanisole) to trap the liberated DMB cation.[4] Substrate must tolerate strongly acidic conditions. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, or Ethyl Acetate, rt | Variable | Readily Cleaved | Readily Cleaved | Non-selective . This method will cleave both DMB and benzyl ethers and is therefore not suitable for selective deprotection.[5][6] |
Mechanistic Insights into Selective Deprotection
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
1. Oxidative Cleavage with DDQ
The deprotection of DMB ethers with DDQ proceeds through an oxidative mechanism initiated by the formation of a charge-transfer complex.[3][7] The electron-rich DMB group interacts with the electron-deficient DDQ, facilitating a single electron transfer (SET) to form a resonance-stabilized radical cation.[7] Subsequent attack by water and collapse of the resulting hemiacetal liberates the free alcohol, 3,4-dimethoxybenzaldehyde, and the reduced DDQ (DDQH₂).[7]
References
The 3,4-Dimethoxybenzyl (DMB) Group: A Guide to Orthogonal Protection Strategies in Complex Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection and deployment of protecting groups are foundational to the successful synthesis of complex molecules. This guide provides an in-depth technical comparison of the 3,4-dimethoxybenzyl (DMB) protecting group against its common counterparts, the p-methoxybenzyl (PMB) and benzyl (Bn) groups. We will explore the principles of orthogonality and delve into supporting experimental data to inform your synthetic strategies.
The Principle of Orthogonality: A Spectrum of Lability
In the architecture of multi-step synthesis, orthogonality is the ability to deprotect one functional group in the presence of others selectively. This selectivity is paramount for achieving high yields and minimizing by-product formation. Benzyl-type protecting groups offer a graduated spectrum of lability, primarily dictated by the electronic nature of the aromatic ring. The stability of the carbocation formed during cleavage is the determining factor for the ease of removal.[1] Electron-donating substituents, such as methoxy groups, significantly stabilize the benzylic carbocation, thus increasing the protecting group's lability.[1] This principle underpins the reactivity hierarchy: DMB > PMB > Bn.
The two electron-donating methoxy groups of the DMB moiety render it highly susceptible to both acidic and oxidative cleavage, allowing for its removal under exceptionally mild conditions that leave PMB and Bn ethers intact.[1][2] This differential reactivity is a powerful tool for the synthetic chemist, enabling intricate molecular construction.[2][3]
Comparative Analysis of Benzyl-Type Protecting Groups
The choice between DMB, PMB, and Bn protecting groups hinges on the specific demands of the synthetic route, including the stability of other functionalities within the molecule and the desired deprotection conditions.
| Protecting Group | Structure | Cleavage Conditions | Relative Lability | Key Considerations |
| 3,4-Dimethoxybenzyl (DMB) | Acidic: 1-10% TFA in CH₂Cl₂; Oxidative: DDQ | Very High | Ideal for substrates requiring very mild deprotection.[2] Offers excellent orthogonality with PMB and Bn.[4] | |
| p-Methoxybenzyl (PMB) | Acidic: 10-50% TFA in CH₂Cl₂; Oxidative: DDQ, CAN | High | More stable than DMB, providing a balance for a wider range of applications.[1][3] | |
| Benzyl (Bn) | Acidic: Strong acids (e.g., HBr, BBr₃); Reductive: Catalytic Hydrogenation (H₂, Pd/C) | Low | Robustness makes it suitable for lengthy synthetic sequences. Cleavage by hydrogenolysis offers orthogonality with acid- and base-labile groups.[1] |
Experimental Protocols and Mechanistic Insights
The selective cleavage of the DMB group is most commonly achieved through oxidative or acidic methods.
Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Oxidative deprotection with DDQ is a highly selective and efficient method that proceeds under neutral conditions, making it compatible with a wide array of sensitive functional groups.[4] The electron-rich nature of the DMB group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ, initiating the cleavage process.[4]
Mechanism of DDQ-mediated Deprotection:
The reaction is initiated by the formation of a charge-transfer complex between the electron-rich DMB ether and DDQ. This is followed by a single electron transfer (SET) to generate a resonance-stabilized radical cation and the DDQ radical anion. In the presence of water, the radical cation is hydrolyzed to a hemiacetal intermediate, which then collapses to release the free alcohol, 3,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[4]
Caption: Mechanism of DMB deprotection using DDQ.
Experimental Protocol: Selective Deprotection of a DMB Ether with DDQ
-
Preparation: Dissolve the DMB-protected alcohol (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 v/v ratio).[3]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.[4]
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv.) portion-wise to the cooled solution. The reaction mixture will typically change color upon formation of the charge-transfer complex.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[4] Filter the mixture through a pad of celite to remove the DDQH₂ byproduct.[3]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3][5] Purify the crude product by flash column chromatography.[3]
Caption: General workflow for DMB deprotection using DDQ.
Acidic Cleavage with Trifluoroacetic Acid (TFA)
The DMB group is highly susceptible to acidic cleavage due to the pronounced stabilization of the resulting benzylic carbocation by the two methoxy groups.[6] This allows for its selective removal using dilute solutions of trifluoroacetic acid (TFA), often at or below room temperature, thereby preserving other acid-sensitive functionalities.[6]
Mechanism of TFA-mediated Deprotection:
The reaction proceeds via an SN1-type mechanism.[6] Protonation of the ether oxygen by TFA generates a good leaving group. Subsequent departure of the alcohol leads to the formation of a resonance-stabilized 3,4-dimethoxybenzyl carbocation.[6] This highly electrophilic carbocation is then trapped by a scavenger to prevent side reactions.[7]
The Critical Role of Scavengers: The liberated DMB cation is a potent electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues.[8] To mitigate this, scavengers like triisopropylsilane (TIS), anisole, or 1,3-dimethoxybenzene are added to the reaction mixture to trap the carbocation.[7][9]
Experimental Protocol: Selective Deprotection of a DMB Ether with TFA
-
Preparation: Dissolve the DMB-protected compound (1.0 equiv.) and a scavenger such as triisopropylsilane (TIS) (1.5 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.[6][9]
-
Reaction Initiation: Cool the solution to 0 °C.[6]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 1-10% v/v for selective cleavage).[6][9]
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.[6]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[6]
-
Extraction and Purification: Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography.[6]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection with DDQ | Steric hindrance, insufficient DDQ, or decomposed reagent. | Increase the reaction temperature or the stoichiometry of DDQ. Use a fresh bottle of high-purity DDQ.[7] |
| Incomplete Deprotection with TFA | Insufficient acid strength or concentration. | Increase the concentration of TFA or consider a stronger acid like triflic acid (TfOH), being mindful of potential side reactions.[7][9] |
| Formation of Side Products during Acidic Cleavage | Inefficient scavenging of the DMB cation. | Increase the concentration of the scavenger (e.g., TIS, anisole).[8][9] |
Conclusion
The 3,4-dimethoxybenzyl protecting group is a powerful tool in the arsenal of the synthetic chemist, offering a high degree of lability that can be leveraged for elegant orthogonal protection strategies. Its selective removal under mild oxidative or acidic conditions, particularly in the presence of the more robust PMB and Bn groups, enables the streamlined synthesis of complex molecular targets. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions, including the judicious use of scavengers, are key to harnessing the full potential of the DMB group in your research and development endeavors.
References
Reactivity Showdown: Veratryl Bromide vs. Benzyl Bromide, A Comprehensive Guide
In the realm of organic synthesis, benzyl halides are indispensable reagents, widely employed for the introduction of the benzyl protecting group and for the construction of complex molecular architectures. Among these, benzyl bromide is a benchmark compound, its reactivity well-characterized. However, for chemists seeking nuanced control over reaction kinetics and selectivity, substituted analogues like veratryl bromide (3,4-dimethoxybenzyl bromide) offer compelling advantages. This guide provides an in-depth comparison of the reactivity of veratryl bromide and benzyl bromide, grounded in mechanistic principles and supported by experimental data, to inform researchers in making strategic decisions for their synthetic endeavors.
The Decisive Factor: Structural and Electronic Differences
At first glance, veratryl bromide and benzyl bromide share a common scaffold: a bromomethyl group attached to a benzene ring. The critical distinction lies in the two methoxy (-OCH₃) groups at the 3 and 4 positions of the veratryl bromide ring. These substituents are the primary determinants of the profound difference in reactivity between the two molecules.
-
Benzyl Bromide: A foundational benzylic halide with a simple phenyl ring.
-
Veratryl Bromide: Features two electron-donating methoxy groups. These groups exert a powerful +R (resonance) and a weaker -I (inductive) effect. The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic system, is dominant and dramatically influences the molecule's electronic properties.
The key to understanding the enhanced reactivity of veratryl bromide lies in the stability of the carbocation intermediate formed during nucleophilic substitution reactions, particularly those proceeding via an SN1 mechanism.
Mechanistic Implications: The Carbocation Stability
Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The stability of the potential carbocation intermediate is the most significant factor dictating the preferred pathway and the reaction rate.
The SN1 Pathway: This two-step mechanism involves the departure of the leaving group (Br⁻) to form a planar benzylic carbocation, which is then attacked by a nucleophile. The formation of this carbocation is the rate-determining step.
The two methoxy groups on veratryl bromide play a crucial role in stabilizing the corresponding veratryl carbocation. Through the +R effect, the lone pairs on the oxygen atoms delocalize into the benzene ring and onto the benzylic carbon, effectively dispersing the positive charge.[1] This extensive delocalization makes the veratryl carbocation significantly more stable, and therefore more readily formed, than the unsubstituted benzyl carbocation.[1][2] Computational studies have consistently shown that introducing multiple methoxy groups enhances carbocation stability through polarization and resonance effects.[2]
Figure 1: Resonance structures illustrating the delocalization of positive charge in the veratryl carbocation, enhanced by the electron-donating methoxy groups.
The SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is more sensitive to steric hindrance. Since veratryl bromide and benzyl bromide have similar steric profiles around the bromomethyl group, the difference in their SN2 reactivity is less pronounced but still influenced by electronics. The electron-donating methoxy groups can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the SN2 reaction rate compared to benzyl bromide.
Given the exceptional stability of the veratryl carbocation, reactions involving veratryl bromide, especially with weaker nucleophiles or in polar protic solvents, are highly inclined to proceed via an SN1 or SN1-like mechanism.[3]
Quantitative Comparison: Experimental Evidence from Solvolysis
To quantify the difference in reactivity, we can examine data from solvolysis experiments, where the solvent acts as the nucleophile. The rate of solvolysis is a direct measure of the compound's susceptibility to nucleophilic substitution, often reflecting the stability of the carbocation intermediate.
The addition of a second methoxy group, as in veratryl bromide, further enhances this rate. The cumulative electron-donating effect of two methoxy groups will lower the activation energy for carbocation formation even more than a single methoxy group.[2] This leads to a substantial increase in the solvolysis rate.
| Compound | Relevant Substituent(s) | Relative Reactivity Trend (SN1) | Rationale |
| Veratryl Bromide | 3,4-Dimethoxy | Highest | Strong stabilization of the carbocation via resonance from two -OCH₃ groups. |
| 4-Methoxybenzyl Bromide | 4-Methoxy | High | Significant stabilization from one -OCH₃ group.[4][5] |
| Benzyl Bromide | None | Moderate | Baseline reactivity; carbocation is stabilized by the benzene ring.[6] |
| 4-Nitrobenzyl Bromide | 4-Nitro | Very Low | Strong destabilization of the carbocation by the electron-withdrawing -NO₂ group.[1] |
Table 1: Comparative reactivity of substituted benzyl halides in SN1-type reactions based on the electronic effects of substituents.
Experimental Protocol: A Model for Determining Relative Solvolysis Rates
For laboratories wishing to directly compare these reactivities, a straightforward kinetic experiment can be designed. The solvolysis of an alkyl halide in a solvent like aqueous ethanol produces HBr, and the rate of its formation can be monitored by titration.
Objective: To determine the first-order rate constants for the solvolysis of veratryl bromide and benzyl bromide.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of both veratryl bromide and benzyl bromide in 80% aqueous ethanol.
-
Reaction Initiation: Place the reaction flasks in a constant temperature water bath (e.g., 25°C or 50°C) to initiate the solvolysis.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 5 mL) from each reaction mixture and quench the reaction by adding the aliquot to a flask of cold acetone.
-
Titration: Titrate the generated HBr in each quenched sample with a standardized solution of sodium hydroxide (e.g., 0.02 M) using a suitable indicator like phenolphthalein.
-
Data Analysis: The concentration of the alkyl bromide remaining at time t can be calculated from the amount of HBr produced. A plot of ln([R-Br]₀/[R-Br]ₜ) versus time will yield a straight line with a slope equal to the first-order rate constant, k.
Figure 2: Workflow for the kinetic analysis of benzyl and veratryl bromide solvolysis.
Practical Applications and Synthetic Strategy
The marked difference in reactivity has significant practical implications:
-
Protecting Group Chemistry: The veratryl group is used to protect alcohols. Due to the high stability of the veratryl cation, veratryl ethers can be cleaved under much milder acidic conditions than standard benzyl ethers, allowing for orthogonal deprotection strategies in complex syntheses.
-
Milder Reaction Conditions: The high reactivity of veratryl bromide means that nucleophilic substitutions can often be performed under gentler conditions (e.g., lower temperatures, weaker bases) compared to those required for benzyl bromide. This can be advantageous when working with sensitive substrates.
-
Choice of Reagent: For a standard benzylation where high reactivity is not required or might be detrimental (leading to side reactions), benzyl bromide remains the cost-effective workhorse. Veratryl bromide is the reagent of choice when accelerated reaction rates, mild conditions, or specific deprotection strategies are paramount.
Conclusion
The presence of two electron-donating methoxy groups on the aromatic ring makes veratryl bromide a significantly more reactive electrophile than benzyl bromide in nucleophilic substitution reactions that have SN1 character. This heightened reactivity is a direct consequence of the pronounced resonance stabilization of the veratryl carbocation intermediate. This fundamental difference allows chemists to select the appropriate reagent to match the demands of their synthetic target, enabling finer control over reaction outcomes, conditions, and protecting group strategies.
References
- 1. Question: Arrange the following carbocations in order of decreasing stabi.. [askfilo.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Purity Assessment of 4-(Bromomethyl)-1,2-dimethoxybenzene: HPLC, GC-MS, and NMR Methodologies
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. 4-(Bromomethyl)-1,2-dimethoxybenzene, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this critical compound. We will delve into the underlying principles of each technique, present detailed experimental protocols, and offer data-driven insights to aid researchers in selecting the most appropriate method for their specific needs.
The Criticality of Purity for this compound
This compound is a reactive benzyl bromide derivative. Impurities in this starting material can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification processes and potentially introducing toxic or unstable entities into the final drug substance. Common impurities may arise from the starting materials of its synthesis, such as 1,2-dimethoxybenzene, or from side reactions during the bromomethylation process, leading to the formation of isomers or di-substituted products.[1] Therefore, a robust analytical methodology is essential to ensure the identity and purity of this compound before its use in API synthesis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a moderately polar compound like this compound, reversed-phase HPLC with UV detection is the method of choice.
The Rationale Behind the HPLC Method Development
The selection of the stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and detection.
-
Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of non-polar to moderately polar compounds.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC, providing good peak shape and resolution. The addition of a small amount of acid, such as phosphoric acid, can improve peak symmetry by suppressing the ionization of any acidic impurities.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any less polar impurities.
-
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity. For benzyl halides, derivatization with a suitable reagent can shift the λmax to a higher wavelength, minimizing interference from the sample matrix.[4][5][6]
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (Water with 0.1% Phosphoric Acid) and mobile phase B (Acetonitrile with 0.1% Phosphoric Acid). Degas both mobile phases before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time of this compound | ~10-12 minutes |
| Resolution between main peak and potential impurities | > 2.0 |
| Tailing Factor | < 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Alternative Methodologies: GC-MS and NMR
While HPLC is a powerful tool, GC-MS and NMR spectroscopy offer complementary information and can be invaluable for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suited for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The mass spectrometric detector provides an extra dimension of information, allowing for the identification of unknown impurities based on their mass spectra.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Advantages over HPLC:
-
Higher Selectivity: The mass spectrometer provides definitive identification of compounds.
-
Higher Sensitivity for Volatile Impurities: GC-MS is excellent for detecting trace levels of volatile organic impurities.
Limitations:
-
Thermal Instability: The compound must be thermally stable to be analyzed by GC. This compound is relatively stable, but degradation can occur at high injector temperatures.
-
Derivatization: For less volatile or polar impurities, derivatization may be necessary to improve their chromatographic behavior.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and sample in dichloromethane at a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the purity of this compound by identifying and quantifying impurities based on the integration of their unique signals.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique spectrum that provides detailed structural information.
Advantages:
-
Definitive Structural Information: Provides unambiguous identification of the main compound and its impurities.
-
Quantitative Analysis without a Reference Standard for the Impurity: The concentration of an impurity can be determined relative to the main compound by comparing the integral of their respective signals.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: NMR is generally less sensitive than chromatographic methods.
-
Signal Overlap: In complex mixtures, signals from different compounds may overlap, making interpretation difficult.
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis:
-
Identify the characteristic signals for this compound (aromatic protons, methoxy protons, and benzylic protons).
-
Look for any additional signals that may correspond to impurities.
-
Integrate the signals of the main compound and any impurities to determine their relative molar ratio.
-
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds followed by mass-based detection. | Measurement of the magnetic properties of atomic nuclei to provide structural information. |
| Selectivity | High | Very High | Very High |
| Sensitivity | High | Very High | Moderate |
| Quantitative Analysis | Requires reference standards for all components. | Can provide semi-quantitative data without standards, but accurate quantification requires standards. | Can provide quantitative data without impurity standards (qNMR). |
| Impurity Identification | Tentative identification based on retention time. | Definitive identification based on mass spectra. | Definitive identification based on chemical shifts and coupling constants. |
| Sample Throughput | High | Moderate | Low |
Decision-Making Workflow for Method Selection
The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and NMR.
-
HPLC-UV stands out as the primary choice for routine quality control due to its high throughput, robustness, and excellent quantitative capabilities.
-
GC-MS is an invaluable tool for identifying and quantifying volatile impurities, offering superior selectivity.
-
¹H NMR provides definitive structural information and is the gold standard for absolute purity determination, especially when reference standards for impurities are not available.
A comprehensive approach that utilizes a combination of these techniques will provide the most complete picture of the purity profile of this compound, ensuring the integrity of the entire drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 3. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
Alternative reagents for the introduction of the 3,4-dimethoxybenzyl group
An In-Depth Guide to Alternative Reagents for the Introduction of the 3,4-Dimethoxybenzyl (DMB) Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The 3,4-dimethoxybenzyl (DMB) group, also known as the veratryl group, has distinguished itself as a versatile protector of hydroxyl functionalities. Its utility is anchored in its robust stability across a range of basic and nucleophilic conditions, contrasted with its facile cleavage under specific mild acidic or oxidative conditions. This characteristic lability, conferred by the electron-donating effects of the two methoxy substituents, renders the DMB ether more susceptible to cleavage than its p-methoxybenzyl (PMB) and benzyl (Bn) counterparts.[1][2] This reactivity profile is the cornerstone of its application in orthogonal synthetic strategies, enabling the selective deprotection of one hydroxyl group in the presence of others.[1][2]
Traditionally, the DMB group is introduced via its corresponding halides, 3,4-dimethoxybenzyl chloride (DMB-Cl) or bromide (DMB-Br), through a Williamson ether synthesis. However, this classical approach is not without its limitations. The requirement for strong bases can be incompatible with sensitive substrates, and the halide reagents themselves can be lachrymatory and unstable.[3][4] This guide provides a comparative analysis of the conventional method and superior, alternative reagents for the introduction of the DMB group, offering researchers a broader toolkit to navigate the challenges of complex molecule synthesis.
The Conventional Path: 3,4-Dimethoxybenzyl Halides
The most established method for DMB ether formation involves the SN2 reaction between an alkoxide and a 3,4-dimethoxybenzyl halide. This approach, while effective, is contingent on the use of a strong base to generate the nucleophilic alkoxide.
Reagents: 3,4-Dimethoxybenzyl chloride (DMB-Cl) or 3,4-Dimethoxybenzyl bromide (DMB-Br) Mechanism: Williamson Ether Synthesis. The reaction proceeds via an SN2 pathway, where a strong base, typically sodium hydride (NaH), deprotonates the alcohol. The resulting alkoxide then displaces the halide from the DMB reagent.
Experimental Protocol: DMB Protection using DMB-Cl and NaH
Materials:
-
Alcohol substrate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
3,4-Dimethoxybenzyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for alcohol protection using the DMB-Cl/NaH method.
Advantages:
-
The reagents are commercially available.
-
The procedure is well-established and generally provides good yields for unhindered primary and secondary alcohols.
Disadvantages:
-
Requires a strong, pyrophoric base (NaH), which limits compatibility with base-sensitive functional groups such as esters and ketones.
-
DMB-Cl is a lachrymator, and both DMB-Cl and DMB-Br are reactive and sensitive to moisture.[3][4]
-
The reaction may be sluggish for sterically hindered alcohols.
Alternative 1: 3,4-Dimethoxybenzyl Trichloroacetimidate
For substrates that are intolerant to strong bases, an acid-catalyzed approach using a trichloroacetimidate derivative offers a superior alternative. This method proceeds under mildly acidic conditions and is particularly effective for complex molecules like carbohydrates.[5]
Reagent: 3,4-Dimethoxybenzyl trichloroacetimidate Mechanism: The reaction is initiated by the protonation of the imidate nitrogen by a catalytic amount of a strong acid (e.g., TfOH or TMS-OTf). This enhances the electrophilicity of the benzylic carbon. The alcohol substrate then attacks this activated intermediate, leading to the formation of the DMB ether and trichloroacetamide as a readily removable byproduct.
Experimental Protocol: DMB Protection using Trichloroacetimidate
Materials:
-
Alcohol substrate (1.0 eq)
-
3,4-Dimethoxybenzyl trichloroacetimidate (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.1-0.3 eq)
-
Anhydrous dichloromethane (DCM) or a mixture of DCM and cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Prepare 3,4-dimethoxybenzyl trichloroacetimidate by reacting 3,4-dimethoxybenzyl alcohol with trichloroacetonitrile in the presence of a catalytic amount of a base (e.g., NaH or DBU).
-
Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) and 3,4-dimethoxybenzyl trichloroacetimidate (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acid catalyst (e.g., TfOH, 0.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC until the starting alcohol is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. The trichloroacetamide byproduct often precipitates and can be removed by filtration.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for DMB protection using the trichloroacetimidate method.
Advantages:
-
Avoids the use of strong bases, making it compatible with a wide range of sensitive functional groups.[6][7]
-
Reactions are often high-yielding and proceed under mild conditions.
-
The trichloroacetamide byproduct is typically crystalline and easily removed.
Disadvantages:
-
Requires the pre-synthesis of the trichloroacetimidate reagent.
-
The acidic conditions may not be suitable for substrates containing acid-labile protecting groups (e.g., silyl ethers, acetals).
Alternative 2: 3,4-Dimethoxybenzyl Alcohol (via Mitsunobu Reaction)
The Mitsunobu reaction provides a powerful method for forming ethers from alcohols under neutral conditions, making it an excellent alternative when both strongly basic and acidic conditions must be avoided.
Reagents: 3,4-Dimethoxybenzyl alcohol, a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Mechanism: The reaction involves the activation of the alcohol substrate by the PPh₃/DEAD reagent system, leading to the formation of an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with the 3,4-dimethoxybenzyl alcohol, resulting in the desired ether with inversion of configuration at the substrate's stereocenter.
Experimental Protocol: DMB Protection using Mitsunobu Reaction
Materials:
-
Alcohol substrate (1.0 eq)
-
3,4-Dimethoxybenzyl alcohol (1.5 eq)[8]
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq), 3,4-dimethoxybenzyl alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-16 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove but are typically separable from the desired DMB ether.
Advantages:
-
Proceeds under mild, neutral conditions, offering excellent functional group tolerance.
-
The primary reagent, 3,4-dimethoxybenzyl alcohol, is a stable, non-volatile solid.[9]
-
The reaction is generally effective for both primary and secondary alcohols.
Disadvantages:
-
Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate) that can complicate purification.
-
The reagents (azodicarboxylates) can be hazardous.
-
The reaction proceeds with inversion of stereochemistry, which must be considered in synthetic planning.
Comparative Summary of Reagents
| Feature | 3,4-Dimethoxybenzyl Halide | 3,4-Dimethoxybenzyl Trichloroacetimidate | 3,4-Dimethoxybenzyl Alcohol (Mitsunobu) |
| Reagent Type | Electrophilic Halide | Activated Imidate | Nucleophilic Alcohol |
| Reaction Conditions | Strongly Basic (pH > 12) | Mildly Acidic (pH 3-5) | Neutral (pH ≈ 7) |
| Typical Catalyst/Base | NaH, KH | TfOH, TMS-OTf | PPh₃ / DEAD (or DIAD) |
| Key Byproducts | Sodium Halide | Trichloroacetamide | PPh₃O, Hydrazide |
| Advantages | Reagents available; well-established | Mild conditions; good for sensitive substrates; easy byproduct removal | Neutral conditions; high functional group tolerance |
| Disadvantages | Harsh base; reagent instability/hazard | Reagent must be synthesized; acid-labile groups incompatible | Difficult byproduct removal; hazardous reagents; inversion of stereochemistry |
| Best Suited For | Simple, base-stable alcohols | Base-sensitive, complex molecules (e.g., carbohydrates) | Substrates with both acid- and base-sensitive functionalities |
Orthogonal Deprotection of the DMB Group
The value of the DMB group is fully realized in its selective removal. The electron-rich aromatic ring facilitates cleavage under conditions that leave other benzyl-type ethers intact.
Oxidative Cleavage (DDQ)
The most common and selective method for DMB deprotection is oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is highly chemoselective, cleaving DMB ethers much faster than PMB ethers, while leaving Bn ethers untouched.[10][11]
Mechanism: The reaction begins with the formation of a charge-transfer complex between the electron-rich DMB ether and the electron-deficient DDQ. A single electron transfer (SET) generates a benzylic radical cation, which is then trapped by water to form a hemiacetal. This unstable intermediate collapses to release the free alcohol and 3,4-dimethoxybenzaldehyde.
Caption: Common deprotection pathways for the DMB group.
Acidic Cleavage (TFA)
The DMB group can also be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.[1] This method is faster for DMB than for PMB or Bn ethers, again providing a basis for orthogonality.[1]
Conclusion
The introduction of the 3,4-dimethoxybenzyl protecting group is a key transformation in modern organic synthesis. While the classical Williamson ether synthesis using DMB halides is a viable option for robust substrates, its limitations necessitate the use of alternative reagents. The 3,4-dimethoxybenzyl trichloroacetimidate method provides an excellent acid-catalyzed route for base-sensitive molecules, whereas the Mitsunobu reaction with 3,4-dimethoxybenzyl alcohol offers a powerful solution for substrates incompatible with both acidic and basic conditions. By understanding the mechanisms, advantages, and limitations of each approach, researchers can devise more efficient and effective synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4) - Career Henan Chemical Co. [coreychem.com]
- 4. 3,4-DIMETHOXYBENZYL BROMIDE | 21852-32-4 [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. p-メトキシベンジル化剤 / p-Methoxybenzylation Reagent | 東京化成工業株式会社 [tcichemicals.com]
- 8. 3,4-Dimethoxybenzyl alcohol [himedialabs.com]
- 9. 3,4-ジメトキシベンジルアルコール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
- 11. DMPM (3,4-dimethoxybenzyl) protecting group for hydroxy function more readily removable than MPM (P-methoxybenzyl) protecting group by DDQ oxidation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)-1,2-dimethoxybenzene
This document provides essential operational and disposal protocols for 4-(Bromomethyl)-1,2-dimethoxybenzene (also known as 3,4-Dimethoxybenzyl bromide), a common intermediate in pharmaceutical and organic synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The reactivity of the bromomethyl group necessitates careful handling and a dedicated waste management strategy.[1]
Core Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a hazardous substance that demands respect and proper precautions.[2] Its primary hazards stem from its irritant and harmful properties upon contact or exposure.
Causality of Hazards: The bromomethyl functional group makes the molecule a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles, which underlies its irritant effects on skin, eyes, and the respiratory system.
Mandatory Personal Protective Equipment (PPE): Before handling the substance in any capacity, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves provide adequate protection. Always check the manufacturer's compatibility chart.[3]
-
Eye Protection: Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing, a full face shield should be worn over the goggles.[3][4]
-
Lab Coat: A fully buttoned, long-sleeved lab coat made of a suitable material must be worn to protect against skin contact.[4]
-
Ventilation: All handling and disposal preparation steps must be conducted within a properly functioning and certified laboratory chemical fume hood to mitigate inhalation risks.[3]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [2] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. | [2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [2][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. | [2][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. | [2][5] |
Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.
Core Directive: this compound and materials contaminated with it must be classified and segregated as Halogenated Organic Waste .[6]
Causality: The presence of bromine in the molecule requires high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen bromide (HBr) gas, a toxic and corrosive byproduct.[2] Mixing it with non-halogenated solvents makes the entire volume unsuitable for simpler solvent recovery, thereby increasing the environmental and financial cost of disposal.[6]
Step-by-Step Containerization:
-
Select a Compatible Container: Use a designated, leak-proof container made of chemically resistant material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw cap.[3]
-
Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other components (e.g., solvent used for rinsing).[3][7]
-
Keep Closed: The waste container must remain sealed at all times except when adding waste.[8]
-
Avoid Incompatibles: Store the waste container away from strong oxidizing agents, strong acids, alkali metals, and powdered metals to prevent hazardous reactions.[3][9]
Standard Operating Procedure for Disposal
The ultimate disposal of this chemical must be handled by a licensed environmental management company. The following procedure details the steps to be taken within the laboratory to prepare the waste for collection.
Protocol for Unused or Contaminated Product:
-
Preparation: Ensure all required PPE is worn and work is conducted in a chemical fume hood.
-
Containerization: Carefully transfer the solid or liquid this compound into your pre-labeled halogenated organic waste container.
-
Decontamination of Emptied Containers:
-
The original product container must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinse must be collected and disposed of as hazardous waste in your halogenated organic waste container.[8] Subsequent rinses should also be collected.
-
After rinsing and air-drying in a fume hood, the empty container can be managed as non-hazardous solid waste, though laboratory policy may require defacing the label.[8]
-
-
Disposal of Contaminated Labware: Disposable items (gloves, weighing paper, pipette tips) heavily contaminated with the chemical should be placed in a sealed, labeled bag and then into the solid halogenated hazardous waste stream.
Final Disposal Method: The designated disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility .[2][10] This process involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to manage toxic emissions.[2] Never attempt to dispose of this chemical via the sewer system or in regular trash, as this is illegal and environmentally harmful.[2][8]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to minimize harm.
Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.[3][9]
-
Decontamination: Wipe the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
Major Spill (Outside of a Fume Hood) or Any Spill Involving Personal Exposure:
-
EVACUATE: Immediately alert everyone to evacuate the area.[12][13]
-
ASSIST: If someone is contaminated, guide them to the nearest safety shower or eyewash station.[13]
-
NOTIFY: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[13]
-
SECURE: Secure the area to prevent re-entry until emergency responders arrive.[14]
Personal Exposure Protocol:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if possible. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [15] Call a poison control center or seek immediate medical attention.[9]
Disposal and Spill Response Workflow
The following diagram outlines the decision-making process for managing this compound waste and responding to spills, ensuring a logical and safe workflow.
Caption: Decision workflow for safe disposal and spill response.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, adhering to strict segregation and containerization protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable synthetic intermediate. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they supersede any general recommendations.
References
- 1. CAS 21852-32-4: this compound [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Benzene, 4-bromo-1,2-dimethoxy- | C8H9BrO2 | CID 76114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
